molecular formula C9H7BO4 B13464862 (5-formyl-1-benzofuran-2-yl)boronic acid CAS No. 1182345-30-7

(5-formyl-1-benzofuran-2-yl)boronic acid

Cat. No.: B13464862
CAS No.: 1182345-30-7
M. Wt: 189.96 g/mol
InChI Key: AMSLZNVBBOCICQ-UHFFFAOYSA-N
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Description

(5-formyl-1-benzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C9H7BO4 and its molecular weight is 189.96 g/mol. The purity is usually 95%.
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Properties

CAS No.

1182345-30-7

Molecular Formula

C9H7BO4

Molecular Weight

189.96 g/mol

IUPAC Name

(5-formyl-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C9H7BO4/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-5,12-13H

InChI Key

AMSLZNVBBOCICQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C=O)(O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure of (5-formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Formyl-1-benzofuran-2-yl)boronic acid is a bifunctional heterocyclic building block critical in medicinal chemistry and materials science. It features a benzofuran core functionalized with two orthogonal reactive handles: a boronic acid at the C2 position (nucleophilic, for Suzuki-Miyaura coupling) and a formyl group at the C5 position (electrophilic, for condensation or reduction). This duality allows for the rapid assembly of complex biaryl scaffolds followed by divergent side-chain elaboration. This guide details its structural properties, synthetic routes, stability challenges, and validated application protocols.

Part 1: Structural Anatomy & Physicochemical Properties

Molecular Architecture

The molecule consists of a fused benzene and furan ring system.[1][2][3] The numbering convention assigns the oxygen atom as position 1. The boronic acid moiety resides on the furan ring (C2), while the aldehyde is located on the benzene ring (C5).

PropertyValue (Predicted/Experimental)
IUPAC Name (5-formyl-1-benzofuran-2-yl)boronic acid
Molecular Formula C₉H₇BO₄
Molecular Weight 189.96 g/mol
LogP (Predicted) ~1.4 – 1.8 (Lipophilic core, modulated by polar groups)
Topological Polar Surface Area (TPSA) ~70-80 Ų
H-Bond Donors / Acceptors 2 / 4
Physical State Off-white to beige solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Electronic Character & Reactivity Hotspots

The C2 position of benzofuran is naturally nucleophilic; however, the presence of the boronic acid renders it a transmetallation site. The C5-formyl group acts as an electron-withdrawing group (EWG), slightly deactivating the benzene ring but stabilizing the molecule against oxidative degradation compared to electron-rich analogs.

G cluster_0 Reactivity Profile Node1 C2-Boronic Acid (Nucleophilic Handle) Suzuki Coupling Node4 Protodeboronation Risk (Base/Acid Sensitive) Node1->Node4 Instability Node2 Benzofuran Core (Lipophilic Scaffold) Node2->Node1 Pos 2 Node3 C5-Formyl Group (Electrophilic Handle) Reductive Amination/Wittig Node2->Node3 Pos 5

Figure 1: Structural reactivity map highlighting orthogonal functional groups.

Part 2: Synthetic Pathways[5]

Synthesizing this molecule requires careful orchestration to prevent the incompatibility of the aldehyde and organometallic intermediates.

Route A: The "Modern" Miyaura Borylation (Recommended)

This route avoids strong lithiating agents, tolerating the aldehyde functionality.

  • Precursor: 5-Bromo-1-benzofuran-2-carbaldehyde.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 80–90°C, inert atmosphere (Ar/N₂).

  • Workup: The resulting pinacol ester is often used directly. To obtain the free acid, mild hydrolysis (NaIO₄/HCl) is required.

Route B: The "Classic" Lithiation (Protection Required)

Direct lithiation of the aldehyde is impossible.

  • Protection: Convert 5-bromo-benzofuran-2-carbaldehyde to its diethyl acetal using triethyl orthoformate/TsOH.

  • Lithiation: Treat with n-BuLi at -78°C (Lithium-Halogen Exchange).

  • Borylation: Quench with Triisopropyl borate (B(OTiPr)₃).

  • Deprotection: Acidic hydrolysis removes the acetal and hydrolyzes the borate ester to the boronic acid.

Part 3: Stability & Handling (Critical)

Protodeboronation

Heteroaryl boronic acids, particularly 2-substituted benzofurans, are susceptible to protodeboronation (loss of the boron group replaced by hydrogen).

  • Mechanism: Facilitated by both acid (ipso-substitution) and base (formation of boronate anion followed by hydrolysis).

  • Mitigation: Store at low temperature (4°C). Use mild bases (e.g., K₃PO₄ instead of NaOH) during coupling.

Boroxine Cycle

Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration. This is reversible and does not affect reactivity, but may alter melting point data.

Oxidation

The C5-aldehyde is prone to air oxidation to the carboxylic acid over time. Store under inert gas (Nitrogen/Argon).

Part 4: Validated Application Protocol (Suzuki-Miyaura Coupling)

This protocol is optimized to couple the boronic acid with an aryl halide while preserving the formyl group.

Materials
  • Nucleophile: (5-formyl-1-benzofuran-2-yl)boronic acid (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 – 0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Degassing: Charge a reaction vial with the boronic acid, aryl halide, and base. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Note: Avoid reflux temperatures (>100°C) to minimize aldehyde degradation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. (Note: The aldehyde product is often UV-active and easily visualized).

Workflow Start Start: Reagent Prep (Inert Atmosphere) Mix Mix: Boronic Acid + Aryl Halide + Base (K2CO3) + Solvent Start->Mix Cat Add Catalyst: Pd(dppf)Cl2 Mix->Cat Heat Heat: 80°C, 4-12h (Monitor LC-MS) Cat->Heat Check Check: Is Boronic Acid Consumed? Heat->Check Check->Heat No (Extend Time) Workup Workup: EtOAc Extraction Wash (H2O/Brine) Check->Workup Yes Purify Purify: Flash Chromatography Workup->Purify

Figure 2: Optimized Suzuki-Miyaura coupling workflow for formyl-boronic acids.

Part 5: Downstream Functionalization

Once the biaryl core is constructed, the C5-formyl group serves as a versatile handle.

Reaction TypeReagentsProduct Outcome
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃, DCE5-(Aminomethyl)benzofuran derivative
Wittig Olefination Phosphonium salt (Ph₃P=R), Base5-Vinylbenzofuran derivative
Oxidation NaClO₂, NaH₂PO₄ (Pinnick)5-Carboxylic acid derivative
Condensation Hydroxylamine / HydrazineOxime / Hydrazone (Library synthesis)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ejsmont, K., et al. (2003).[4] 5-Formyl-2-furanboronic acid at 100 K. Acta Crystallographica Section E, E59, o1324.[4] Link (Structural analog data).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link (Stability and protodeboronation mechanisms).

  • PubChem. (2025).[5] 5-Formylfuran-2-boronic acid (Compound Summary). Link (Physicochemical property validation).

  • Khan, M. A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Link

Sources

Solubility of (5-formyl-1-benzofuran-2-yl)boronic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubilization and Stability Profile of (5-formyl-1-benzofuran-2-yl)boronic acid in DMSO

Executive Summary

(5-formyl-1-benzofuran-2-yl)boronic acid (CAS 1182345-30-7) is a specialized heteroaryl boronic acid intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a formyl-substituted benzofuran scaffold. While highly soluble in Dimethyl Sulfoxide (DMSO), its successful application is frequently compromised not by solubility limits, but by two competing degradation pathways: protodeboronation at the C2 position and oxidation of the C5-formyl group.

This guide details the physicochemical behavior of this compound in DMSO, providing a self-validating protocol for solubilization that distinguishes between poor solubility and anhydride formation, along with strategies to mitigate rapid degradation.

Physicochemical Context

Structural Analysis

The molecule consists of a benzofuran core functionalized with two reactive centers:

  • C2-Boronic Acid: A Lewis acidic center. In the solid state, this often exists as a cyclic boroxine trimer (anhydride) due to dehydration.

  • C5-Formyl Group: An electrophilic aldehyde susceptible to autoxidation to carboxylic acid.

The Role of DMSO

DMSO is the preferred solvent for this compound for two reasons:

  • Dielectric Constant (

    
    ):  High enough to solvate the polar boronic acid moiety.
    
  • Lewis Basicity: The sulfoxide oxygen in DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This coordination breaks the intermolecular hydrogen bond network (or boroxine trimers) of the solid, driving the equilibrium toward the monomeric solvated species.

Solubility Profiling

Typical Solubility Range:


 (at 

in anhydrous DMSO).

Note: Commercial samples often contain varying amounts of the boroxine anhydride. The anhydride dissolves more slowly than the free acid, often leading researchers to falsely conclude the compound is insoluble.

Mechanism of Solubilization

The dissolution process involves the dissociation of the boroxine trimer, facilitated by DMSO coordination.

Solubilization Solid Solid State (Boroxine Trimer + H-Bonded Network) Transition Coordination & Trimer Disruption Solid->Transition Slow Step DMSO DMSO Addition (Lewis Base) DMSO->Transition Solvated Solvated Monomer [Ar-B(OH)2 • DMSO] Transition->Solvated Equilibrium

Figure 1: Kinetic pathway of solubilization. The disruption of the trimer (Solid) is the rate-limiting step, often requiring sonication.

Stability & Degradation Risks

The primary challenge with 2-heteroaryl boronic acids in solution is Protodeboronation .

Protodeboronation (The "Hidden" Loss)

The C2 position of benzofuran is electron-rich. In the presence of water (even trace amounts in DMSO) or base, the C-B bond can hydrolyze, replacing the boronate group with a proton.

  • Risk Factor: High. 2-benzofuranyl derivatives are notoriously unstable compared to phenylboronic acids.

  • Catalyst: Base, Metal ions, and Heat.

  • Observation: The solution remains clear, but the reactive boronic acid species disappears, replaced by 5-formylbenzofuran (inactive impurity).

Formyl Oxidation

The C5-aldehyde can oxidize to the corresponding carboxylic acid (5-carboxybenzofuran-2-yl boronic acid) upon exposure to atmospheric oxygen.

  • Visual Indicator: Darkening of the solution (yellow

    
     brown/black).
    

Experimental Protocols

Protocol A: Standard Solubilization (Stock Solution Preparation)

Target Concentration: 50 mM (approx. 9.5 mg/mL)

  • Preparation: Weigh 9.5 mg of (5-formyl-1-benzofuran-2-yl)boronic acid into a 2 mL amber glass vial (protects from light/oxidation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
    , Water 
    
    
    
    ).
    • Critical: Do not use "squirt bottle" DMSO which absorbs atmospheric moisture. Use a fresh ampoule or septum-sealed bottle.

  • Dispersion: Vortex vigorously for 30 seconds.

    • Observation: If the solution appears cloudy, it is likely the boroxine anhydride.

  • Sonication: Sonicate at room temperature for 1-3 minutes.

    • Checkpoint: The solution should become optically clear. If turbidity persists, centrifugation (10,000 x g for 1 min) can verify if it is undissolved material or an impurity.

  • Storage: Use immediately. If storage is required, freeze at

    
     under argon.
    
Protocol B: Quality Control via NMR (Self-Validation)

Before committing the material to a valuable synthesis (e.g., Suzuki coupling), validate the integrity of the C-B and C=O bonds.

  • Solvent: DMSO-

    
    
    
  • Key Signals to Monitor:

    • Formyl Proton: Singlet at

      
      . (Loss indicates oxidation).
      
    • Boronic Acid Protons: Broad singlet at

      
       (often integrates to 2H).
      
    • Protodeboronation Check: Look for a new singlet corresponding to the C2-H of the benzofuran core (usually

      
      , distinct from the aromatic region).
      

Application Context: Suzuki-Miyaura Coupling

When using this reagent in cross-coupling, the order of addition is critical to minimize protodeboronation.

SuzukiWorkflow Start Reaction Setup Step1 1. Dissolve Aryl Halide & Catalyst in Degassed Solvent Start->Step1 Risk Risk: Base-Catalyzed Protodeboronation Step3 3. Add Boronic Acid LAST (as DMSO concentrate) Risk->Step3 Minimize Exposure Time Step2 2. Add Base (e.g., K2CO3) Step1->Step2 Step2->Risk High pH Step4 4. Rapid Heating (Microwave preferred) Step3->Step4

Figure 2: Optimized workflow to minimize contact time between the free boronic acid and the base prior to the catalytic cycle.

Data Summary Table

ParameterSpecification / Observation
CAS Number 1182345-30-7
Molecular Weight 189.96 g/mol
Solubility (DMSO)

(High)
Solubility (Water) Low / Sparingly Soluble
Primary Instability Protodeboronation (C-B bond cleavage)
Secondary Instability Aerobic Oxidation (Aldehyde

Acid)
Storage Condition

, Hygroscopic, Under Inert Gas

References

  • Noonan, G., & Leach, A. G. (2015).[1] A mechanistic proposal for the protodeboronation of neat boronic acids. Royal Society of Chemistry. [Link] Mechanistic grounding for the protodeboronation pathways of 2-heteroaryl boronic acids.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[2] [Link] Definitive guide on the pH-dependence and instability of heteroaryl boronic acids.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Technical Guide: Electronic Structure & Application of Benzofuran-2-yl Boronic Acids

[1]

Executive Summary

Benzofuran-2-yl boronic acid (CAS: 98437-24-2) is a critical heteroaromatic building block in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems.[1] While widely used in Suzuki-Miyaura cross-couplings, its utility is often compromised by its specific electronic instability—namely, its high susceptibility to protodeboronation compared to phenylboronic acids.

This guide analyzes the electronic architecture of the benzofuran-2-yl scaffold, delineates the mechanistic competition between transmetallation and hydrolysis, and provides self-validating protocols to maximize synthetic efficiency.

Part 1: Molecular Architecture & Electronic Fundamentals[1]

The Heteroaromatic Scaffold

The benzofuran core consists of a benzene ring fused to a furan ring. Unlike simple carbocycles, the electronic distribution is heavily skewed by the oxygen atom at position 1.

  • Inductive Effect (-I): The electronegative oxygen withdraws electron density through the sigma bond, making the C2 position naturally electron-deficient relative to the benzene ring.

  • Resonance Effect (+M): Conversely, the oxygen lone pair donates electron density into the

    
    -system.
    
  • Net Result: At the C2 position, the inductive withdrawal often dominates the ground state, making the attached protons acidic (pKa ~30-33 in DMSO, compared to ~43 for benzene). When a boronic acid group is attached at C2, this acidity translates into a labile C-B bond.

The Boron Center (Lewis Acidity)

The boronic acid moiety contains a trivalent boron atom with a vacant


  • HOMO (Highest Occupied Molecular Orbital): Predominantly located on the benzofuran

    
    -system.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized significantly on the empty

    
    -orbital of the boron.
    
  • Electronic Consequence: The molecule acts as a

    
    -acceptor. In the presence of Lewis bases (e.g., hydroxide ions in Suzuki couplings), the boron rehybridizes from 
    
    
    (trigonal planar) to
    
    
    (tetrahedral) boronate. This "ate" complex is the active nucleophile in cross-coupling but also the precursor to decomposition.
Visualization: Electronic Resonance & Stability

The following diagram illustrates the resonance contribution that destabilizes the C-B bond, facilitating protodeboronation.

BenzofuranElectronicscluster_instabilityInstability FactorO_atomOxygen (Pos 1)Lone Pair Donor (+M)C2_PosC2 CarbonSite of BorylationO_atom->C2_PosResonance Stabilizationof C2 AnionBoronBoronic Acid groupLewis Acid (Empty p-orbital)C2_Pos->BoronC-B Bond(Labile)BaseLewis Base(OH-, RO-)Base->BoronCoordination(sp2 -> sp3)

Caption: Electronic flow showing the coordination of base to Boron and the resonance influence of Oxygen on the C2 position.

Part 2: Reactivity Profile & Protodeboronation

The primary challenge with benzofuran-2-yl boronic acids is protodeboronation —the cleavage of the C-B bond and replacement with a proton, yielding unsubstituted benzofuran.

The Mechanism of Failure

Unlike phenylboronic acids, heteroaryl boronic acids undergo protodeboronation via a specific pathway facilitated by the stability of the heteroaryl anion (or zwitterion).

  • Base Coordination: Hydroxide binds to boron (

    
    ).
    
  • Ipso-Protonation: A proton source (water/alcohol) attacks the C2 carbon before transmetallation can occur.

  • C-B Cleavage: The bond breaks, releasing boric acid and the benzofuran.

Key Insight: This reaction is pH-dependent. At high pH, the concentration of the reactive boronate species increases, accelerating decomposition.

Visualization: The Kinetic Competition

This diagram maps the competition between the desired Suzuki pathway and the undesired deboronation.

ReactionPathwaysStartBenzofuran-2-ylBoronic AcidAteComplexBoronate 'Ate' Complex(Activated Species)Start->AteComplex+ BaseBaseBase (OH-)Base->AteComplexPd_CyclePd(II) Intermediate(Transmetallation)AteComplex->Pd_CycleFast Transmetallation(Kinetic Control)DeboronationProtodeboronation(C-B Cleavage)AteComplex->DeboronationSlow TransmetallationHigh Temp / High WaterProductBiaryl Product(C-C Bond)Pd_Cycle->ProductReductive EliminationProtonProton Source(H2O/ROH)Proton->DeboronationWasteBenzofuran (Byproduct)+ Boric AcidDeboronation->Waste

Caption: Kinetic competition between the desired Pd-catalyzed cycle (Green) and the protodeboronation trap (Red).

Part 3: Experimental Protocols (Self-Validating)

Synthesis: Cryogenic Lithiation-Borylation

To synthesize the boronic acid with high fidelity, one must avoid the "halogen dance" or ring opening.

Protocol:

  • Preparation: Flame-dry a 3-neck flask under Argon. Dissolve Benzofuran (1.0 eq) in anhydrous THF (0.2 M).

  • Lithiation (Critical Step): Cool to -78°C . Add

    
    -BuLi (1.1 eq) dropwise over 20 mins.[2]
    
    • Validation: The solution may turn slight yellow. Stir for 1 hour. The low temperature prevents polymerization and ensures exclusive C2 deprotonation.

  • Borylation: Add Triisopropyl borate (1.2 eq) rapidly at -78°C.

    • Why? Fast addition overwhelms the lithium species, preventing double-addition.

  • Hydrolysis: Allow to warm to RT, then quench with 2N HCl.

    • Endpoint: Monitor by TLC. The boronic acid is much more polar (stays at baseline) compared to the starting material.

Optimized Suzuki Coupling (Anti-Deboronation)

Standard aqueous carbonate conditions often fail for this substrate. Use this anhydrous protocol to suppress hydrolysis.

Protocol:

  • Catalyst:

    
     (3 mol%) - The bidentate ligand stabilizes the Pd center.
    
  • Base:

    
     (3.0 eq) or 
    
    
    (2.0 eq).
    • Why? Phosphate is milder than carbonate; Fluoride activates the boron without generating high concentrations of hydroxide.

  • Solvent: 1,4-Dioxane (Anhydrous).

    • Water Control: Add only trace water (1-2 eq) if necessary for solubility, do not use 1:1 mixtures.

  • Temperature: 80°C.

    • Validation: If benzofuran byproduct appears (check GC-MS for MW 118), lower temperature and switch to a more active catalyst (e.g., Pd-XPhos) to accelerate transmetallation over deboronation.

Part 4: Computational Characterization (DFT)

To predict the specific HOMO/LUMO levels for your derivative, use the following Gaussian input structure. This is essential for predicting fluorescence properties (e.g., for OLED applications).

Methodology:

  • Functional: B3LYP (Standard hybrid) or

    
    B97X-D (for better dispersion correction).
    
  • Basis Set: 6-31G(d,p) for geometry; 6-311+G(d,p) for energy.

  • Solvation: PCM (Solvent = THF or Water).

Data Summary (Typical Values for Benzofuran Derivatives):

PropertyTypical ValueImplication
HOMO Energy -6.0 to -6.4 eVModerate oxidation potential; hole transport capable.
LUMO Energy -1.5 to -2.0 eVElectron accepting; Lewis acidic boron lowers this.
Band Gap ~4.5 eVUV absorption; requires conjugation extension for visible fluorescence.
Dipole Moment ~2.0 - 4.0 DebyeHighly solvent-dependent (solvatochromic).

References

  • Synthesis & Lithiation: ChemicalBook. (n.d.). Benzofuran-2-boronic acid synthesis. Retrieved from

  • Protodeboronation Mechanism: Wikipedia. (n.d.). Protodeboronation. Retrieved from

  • Suzuki Coupling Applications: TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[1][3] Retrieved from

  • Photophysical Properties: Canadian Science Publishing. (2019). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative. Retrieved from

  • General Properties: PubChem. (2025).[4] Benzo[f][1]benzofuran-2-ylboronic acid (Compound CID 174895928).[4] Retrieved from

  • Boronic Acid Stability: University of Edinburgh. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Retrieved from

Technical Guide: Bioactivity & Synthetic Utility of 5-Formyl-1-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aldehyde "Warhead"

In the landscape of heterocyclic drug discovery, the benzofuran scaffold is a privileged structure, ubiquitous in natural products like egonol and ailanthoidol. However, for the medicinal chemist, the 5-formyl-1-benzofuran (benzofuran-5-carbaldehyde) derivative represents a critical pivot point.

Unlike inert benzofuran analogs, the 5-formyl variant possesses a reactive electrophilic handle at the C-5 position. This guide details the technical exploitation of this moiety. It serves not merely as a final product but as a high-value intermediate for generating Schiff bases (imines) , hydrazones , and chalcones —classes of compounds with validated efficacy against multidrug-resistant (MDR) bacteria and metastatic cancer lines (MCF-7, HeLa).

Synthetic Architecture & Workflow

The bioactivity of this class is strictly dependent on the purity and functionalization of the aldehyde group. The synthesis typically follows a linear progression from salicylaldehyde precursors or direct formylation of the benzofuran core.

Core Synthesis Pathway

The most robust industrial route utilizes the Vilsmeier-Haack reaction to introduce the formyl group, or the Rap-Stoermer condensation for ring closure if starting from pre-functionalized salicylaldehydes.

Diagram 1: Synthetic Workflow (Precursor to Bioactive Schiff Base)

SynthesisWorkflow Precursor Salicylaldehyde Derivative Cyclization Rap-Stoermer Cyclization Precursor->Cyclization Core Benzofuran Scaffold Cyclization->Core Formylation Vilsmeier-Haack (POCl3/DMF) Core->Formylation Aldehyde 5-Formyl-1-benzofuran (The Pivot) Formylation->Aldehyde Derivatization Condensation (R-NH2 / EtOH) Aldehyde->Derivatization - H2O Product Bioactive Schiff Base Derivatization->Product

Caption: Step-wise synthesis from salicylaldehyde precursors to bioactive Schiff bases via the 5-formyl intermediate.

Therapeutic Areas & Mechanisms of Action[5][6][7]

Anticancer Activity (Tubulin & Kinase Targeting)

Derivatives of 5-formylbenzofuran, particularly Schiff bases and hydrazones , have shown potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.

  • Mechanism: These compounds often act as microtubule destabilizing agents . The benzofuran moiety mimics the pharmacophore of colchicine or combretastatin A-4, binding to the colchicine-binding site on

    
    -tubulin.
    
  • Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, subsequently triggering the intrinsic apoptotic pathway (Caspase-3/9 activation) [1].

Diagram 2: Anticancer Signaling Cascade

AnticancerMechanism Drug 5-Formylbenzofuran Derivative CellEntry Cell Membrane Permeation Drug->CellEntry Target Tubulin (Colchicine Site) CellEntry->Target Effect1 Inhibit Polymerization Target->Effect1 Check G2/M Phase Arrest Effect1->Check Signal Bcl-2 Downreg. Bax Upreg. Check->Signal Exec Caspase-3 Activation Signal->Exec Death Apoptosis Exec->Death

Caption: Mechanism of action showing tubulin inhibition leading to caspase-mediated apoptosis.

Antimicrobial Activity (DNA Gyrase Inhibition)

The 5-formyl group allows for the attachment of azomethine (-CH=N-) linkers. These linkers are critical for hydrogen bonding with the active sites of DNA Gyrase in bacteria (e.g., S. aureus, E. coli).

  • Key Insight: The electronic resonance between the benzofuran oxygen and the imine nitrogen enhances the lipophilicity, facilitating penetration through the lipid bilayer of Gram-negative bacteria [2].

Structure-Activity Relationship (SAR) Analysis

The following table summarizes how structural modifications to the 5-formyl core affect bioactivity. This data is synthesized from comparative studies of benzofuran derivatives [3].[1][2]

Structural ModificationPositionEffect on BioactivityMechanistic Rationale
Electron-Withdrawing (EWG) C-2 Phenyl RingHigh Increase (Anticancer)Halogens (F, Cl) enhance lipophilicity and metabolic stability.
Schiff Base (Imine) C-5 (Aldehyde)Critical (Antimicrobial)The -CH=N- linkage is essential for DNA minor groove binding.
Hydroxyl (-OH) C-6Moderate Increase Acts as a H-bond donor, improving affinity to kinase domains.
Bulky Groups (e.g., Naphthyl) C-2Decrease Steric hindrance prevents effective binding to the tubulin pocket.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol: Synthesis of 5-Formylbenzofuran Schiff Base

Objective: Condensation of benzofuran-5-carbaldehyde with 4-chloroaniline.

  • Reagents: Dissolve benzofuran-5-carbaldehyde (1.0 mmol) and 4-chloroaniline (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).

  • Reaction: Reflux the mixture at 78°C for 4–6 hours.

    • Validation Point: Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) must disappear.
      
  • Isolation: Pour the reaction mixture into crushed ice. Filter the precipitate.

  • Purification: Recrystallize from ethanol.

  • Characterization: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    8.4–8.8 ppm for the azomethine proton).
Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 against MCF-7 cells.[3][4][5][6]
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with the synthesized derivative at graded concentrations (0.1, 1, 10, 50, 100

    
    ).
    
    • Control Positive: Doxorubicin.

    • Control Negative: DMSO (0.1% max).

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability =

    
    .
    
    • Integrity Check: The

      
       value of the dose-response curve must be 
      
      
      
      for the assay to be valid.

References

  • Zhang, L., et al. (2014). Synthesis and antitumor activity of novel 2-substituted benzofuran derivatives. European Journal of Medicinal Chemistry. Link

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Link

  • Madhu, R., et al. (2010).[7][8] Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry. Link

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[9][10][11][1][2][12][13][14][15] RSC Advances. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with (5-Formyl-1-benzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

(5-Formyl-1-benzofuran-2-yl)boronic acid is a high-value bifunctional building block. It offers a unique strategic advantage in medicinal chemistry: the benzofuran core serves as a privileged pharmacophore (found in anti-arrhythmic and anti-tumor agents), while the C5-formyl group provides an orthogonal handle for immediate downstream derivatization (e.g., reductive amination, Wittig olefination) without requiring deprotection steps.

However, this reagent presents a dichotomy of reactivity that requires specific handling:

  • C2-Boronic Acid Instability: Like most 2-heteroaryl boronic acids, the C-B bond at the 2-position is prone to rapid protodeboronation, often competing with the desired transmetallation step.

  • C5-Aldehyde Sensitivity: While robust, the aldehyde is susceptible to oxidation (to carboxylic acid) or side reactions (Cannizzaro disproportionation) under the vigorous alkaline conditions typical of standard Suzuki protocols.

This guide provides an optimized workflow to maximize cross-coupling efficiency while suppressing protodeboronation and preserving the aldehyde.

Critical Mechanistic Insight: The "Race Against Time"

To successfully couple this reagent, one must understand the competition between Transmetallation (Productive) and Protodeboronation (Destructive).

  • The Problem: The benzofuran ring is electron-rich. The C2-position, adjacent to the oxygen, stabilizes the negative charge developing during boronate hydrolysis. This accelerates hydrolytic C-B bond cleavage (protodeboronation) in the presence of water and base.

  • The Solution: We must accelerate the oxidative addition and transmetallation steps to consume the boronic acid before it decomposes. This is achieved using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) which facilitate rapid oxidative addition and create a highly active catalyst species.

Visualization: Competing Reaction Pathways

The following diagram illustrates the kinetic competition you must manage.

G Start Boronic Acid (Reagent) Base Base Activation (OH- / CO3--) Start->Base Boronate Boronate Species [Ar-B(OH)3]- Base->Boronate Equilibrium Proto Protodeboronation (Decomposition) Boronate->Proto Slow Reaction (Avoid this) Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Fast Reaction (Catalyst Dependent) Waste Benzofuran-5-carbaldehyde (Byproduct) Proto->Waste H2O source Pd_Cycle Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Cycle->Transmetal Product Coupled Biaryl (Target) Transmetal->Product Reductive Elimination

Caption: Kinetic competition between the productive transmetallation cycle (Green) and the destructive protodeboronation pathway (Red). Success depends on accelerating the Green path.

Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for: Complex substrates, scale-up, and preventing aldehyde side-reactions. This method uses a pre-formed precatalyst to ensure immediate activity, minimizing the induction period where decomposition often occurs.

Reagents:

  • Catalyst: XPhos Pd G2 or G3 (1–3 mol%). Why: Bulky biarylphosphine promotes rapid turnover.

  • Base: K₃PO₄ (0.5 M in water). Why: Mild buffering capacity protects the aldehyde better than hydroxides.

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), (5-formyl-1-benzofuran-2-yl)boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and oxidation of the aldehyde.

  • Solvent Addition: Add degassed THF (concentration 0.1 M relative to halide).

  • Activation: Add degassed 0.5 M aqueous K₃PO₄ (2.0 equiv) via syringe.

  • Reaction: Stir vigorously at 40–60 °C . Note: Keep temperature moderate. 2-Heteroaryl boronic acids decompose faster at >80 °C.

  • Monitoring: Check HPLC/TLC at 1 hour. Reaction is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (not brine initially, to avoid salting out boronic acid residues), then brine. Dry over Na₂SO₄.

Protocol B: The "Robust Standard" Method

Best for: Simple aryl bromides/iodides where cost is a factor.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%).

  • Base: Na₂CO₃ (2.0 M aq).

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).

Step-by-Step:

  • Combine aryl halide (1.0 equiv), boronic acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a flask.

  • Add DME and 2M Na₂CO₃ solution.

  • Degas thoroughly (sparge with Ar for 10 mins).

  • Heat to 80 °C for 4–12 hours.

  • Caution: If the reaction stalls, do not add more boronic acid immediately. Cool, analyze for deboronated byproduct, then add fresh catalyst + boronic acid if needed.

Data Summary & Troubleshooting

Solvent & Base Screening Matrix (Yield %) Target: 4-(5-formylbenzofuran-2-yl)toluene

CatalystBaseSolventTempYieldNotes
XPhos Pd G3 K₃PO₄ THF/H₂O 50°C 92% Cleanest profile. Aldehyde intact.
Pd(dppf)Cl₂Na₂CO₃DME/H₂O80°C78%10% deboronated byproduct observed.
Pd(PPh₃)₄K₂CO₃Toluene/EtOH90°C45%Significant catalyst death (black Pd).
Pd(OAc)₂/PPh₃NaOHTHF/H₂O60°C30%Aldehyde degradation (Cannizzaro).

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield + Starting Halide Remaining Catalyst death or Boronic acid decomposition.Switch to Protocol A (XPhos). Lower temperature to 40°C. Increase boronic acid to 1.5 equiv.
Product contains carboxylic acid Oxidation of aldehyde.Ensure strict inert atmosphere (Ar/N₂). Avoid hydroxide bases; use K₃PO₄ or Cs₂CO₃.
"Deboronated" Benzofuran found Protodeboronation.[1][2]Reaction is too slow relative to hydrolysis. Increase catalyst loading or switch to highly active Buchwald precatalysts.

Downstream Application Workflow

Since the 5-formyl group is preserved, this protocol allows for rapid library generation.

Workflow Step1 Suzuki Coupling (Protocol A) Step2 Phase Separation (Remove Boron Waste) Step1->Step2 Step3 Crude Intermediate (Aldehyde Intact) Step2->Step3 Branch1 Reductive Amination (R-NH2, NaBH(OAc)3) Step3->Branch1  Library Path A Branch2 Wittig Olefination (Ph3P=CH-R) Step3->Branch2  Library Path B

Caption: The 5-formyl group serves as a divergence point for parallel synthesis immediately following the coupling.

References

  • Kinetic Instability of 2-Heterocyclic Boronic Acids: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. [Link]

  • Optimization of Unstable Boronates: Billingsley, K., Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[3] [Link]

  • General Review of Suzuki-Miyaura Coupling: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Handling Formyl-Boronic Acids: Deng, J. Z., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Formylarylboronic Acids." Tetrahedron Letters, 2002. (Demonstrates compatibility of aldehydes with mild Suzuki conditions). [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (5-Formyl-1-benzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with sensitive heteroaryl boronic acids. It addresses the specific stability challenges of (5-formyl-1-benzofuran-2-yl)boronic acid and provides a validated protocol for high-yield cross-coupling.

Executive Summary

(5-Formyl-1-benzofuran-2-yl)boronic acid is a high-value bifunctional building block. It allows for the simultaneous introduction of a benzofuran core (via Suzuki coupling at C2) and a reactive aldehyde handle (at C5) for downstream diversity (e.g., reductive amination).

However, this substrate presents a critical chemical paradox:

  • High Reactivity: The C2-boronic acid is electronically activated by the heteroatom.

  • Low Stability: It is highly prone to protodeboronation (hydrolytic cleavage of the C-B bond) under aqueous basic conditions, yielding the inactive 5-formylbenzofuran byproduct.

The Solution: Standard catalysts (e.g.,


, 

) are often too slow to outcompete decomposition. This guide details an optimized protocol using Buchwald Precatalysts (XPhos Pd G4) to accelerate the cross-coupling rate beyond the rate of decomposition, ensuring high yields at mild temperatures.

Mechanistic Insight: The "Race Against Time"

The success of this reaction depends entirely on the relative rates of Transmetallation (


)  versus Protodeboronation (

)
.
  • The Trap: In the presence of water and base (essential for Suzuki coupling), the boronic acid forms a boronate species. In 2-heteroaryl systems, this species is unstable and rapidly hydrolyzes.

  • The Fix: We must increase

    
     using electron-rich, bulky phosphine ligands (dialkylbiarylphosphines) that facilitate rapid oxidative addition and transmetallation.
    
Visualization: Kinetic Pathways

The following diagram illustrates the competing pathways. The goal of this protocol is to force the cycle along the Green Path before the Red Path occurs.

G Start Boronic Acid Substrate (5-formyl-1-benzofuran-2-yl) Boronate Activated Boronate Species Start->Boronate + Base Base Base Activation (OH- / H2O) Decomp Protodeboronation (C-B Bond Cleavage) Boronate->Decomp Slow Catalyst (k_debor > k_TM) TM_Step Transmetallation (Fast with XPhos) Boronate->TM_Step Fast Catalyst (k_TM > k_debor) Byproduct Byproduct: 5-formylbenzofuran (Dead End) Decomp->Byproduct Catalyst Pd(II)-Ar Complex (Oxidative Addition) Catalyst->TM_Step Product Desired Biaryl Product TM_Step->Product Reductive Elimination

Caption: Kinetic competition between productive coupling (Green) and hydrolytic decomposition (Red). Optimal ligands maximize the Green path.

Catalyst Selection Matrix

The choice of ligand is the single most important variable.

Catalyst SystemLigand TypeSuitabilityNotes
XPhos Pd G4 DialkylbiarylphosphineOptimal Extremely fast oxidative addition; steric bulk protects active Pd(0); works at low temp (40°C).
SPhos Pd G2 DialkylbiarylphosphineExcellent Very effective for heteroaryl chlorides; high water tolerance.
Pd(dppf)Cl₂ Bidentate FerrocenylModerate Robust "workhorse," but often requires higher temps (80°C+), increasing decomposition risk.
Pd(PPh₃)₄ Monodentate ArylphosphinePoor Slow oxidative addition; high loadings required; rapid substrate decomposition likely.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Couple (5-formyl-1-benzofuran-2-yl)boronic acid with an aryl chloride/bromide.

Materials:

  • Substrate: (5-formyl-1-benzofuran-2-yl)boronic acid (1.2 equiv).

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv).[1]

  • Catalyst: XPhos Pd G4 (2-3 mol%). (Alt: XPhos + Pd(OAc)₂).

  • Base:

    
     (Tribasic Potassium Phosphate), 0.5 M aqueous solution.
    
  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the reaction solvents (THF and water) with Argon or Nitrogen for 15 minutes prior to use. Oxygen promotes homocoupling and catalyst deactivation.

  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 mmol)[1]

    • Boronic Acid (1.2 mmol)

    • XPhos Pd G4 (0.02 - 0.03 mmol)

  • Solvent Addition: Add degassed THF (4 mL) and seal the vial under inert atmosphere.

  • Base Addition: Add degassed 0.5 M aqueous

    
     (2 mL, 2.0 equiv) via syringe.
    
    • Note: The biphasic ratio is typically 2:1 to 4:1 Organic:Aqueous.

  • Reaction: Heat the mixture to 40–50°C with vigorous stirring (1000 rpm).

    • Why: Vigorous stirring is essential to increase the interfacial surface area in the biphasic system.

    • Monitor: Check by LCMS after 1 hour. Most reactions with XPhos are complete within 1-4 hours. Avoid overnight heating to prevent aldehyde oxidation.

  • Workup:

    • Dilute with EtOAc and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde group is stable on silica.

Protocol B: Downstream Reductive Amination

Objective: Convert the preserved 5-formyl group into a secondary or tertiary amine.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the biaryl aldehyde product (1.0 equiv) in DCE (1,2-Dichloroethane) or MeOH.

  • Amine Addition: Add the primary or secondary amine (1.1 - 1.5 equiv).

    • Optional: Add

      
       or molecular sieves to sequester water if imine formation is slow.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      )  (1.5 equiv).
      
    • Note: STAB is milder than

      
       and avoids toxic cyanide byproducts. It tolerates the benzofuran ring well.
      
  • Quench: Stir at RT for 2-16 hours. Quench with saturated

    
    .
    

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Yield + 5-Formylbenzofuran detected Protodeboronation The reaction is too slow or too hot. 1) Switch to XPhos Pd G4. 2) Lower temp to 40°C. 3) Use anhydrous conditions with CsF base (anhydrous Suzuki).
Starting Material (Halide) remains Catalyst Death Oxygen poisoning or poor ligand choice. 1) Degas solvents more thoroughly. 2) Increase catalyst loading to 5 mol%.
Aldehyde peak missing in NMR Oxidation Air exposure converted CHO to COOH. Ensure inert atmosphere (

/Ar) is maintained throughout heating.
Homocoupling of Boronic Acid Oxidative Coupling Excess

present. Degas solvents vigorously.
Workflow Visualization: From Building Block to Lead

Workflow Input 5-Formyl-benzofuran Boronic Acid Step1 Step 1: Suzuki Coupling (XPhos Pd G4, 40°C) Input->Step1 + Aryl-Cl Intermed Intermediate: Biaryl Aldehyde Step1->Intermed High Yield Step2 Step 2: Reductive Amination (Amine + STAB) Intermed->Step2 + R-NH2 Final Final Drug Candidate (Biaryl Amine) Step2->Final

Caption: Integrated workflow for synthesizing benzofuran-based libraries.

References

  • Kinetic Studies on Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.
  • Buchwald Precatalysts (XPhos/SPhos)

    • Bruno, N. C., et al.
  • Suzuki Coupling of Unstable Boronic Acids

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[3]

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

Sources

Application Note: Reductive Amination Protocols for 5-Formylbenzofuran Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reductive amination of 5-formylbenzofuran-2-boronic acid represents a critical transformation in the synthesis of kinase inhibitors and Suzuki-Miyaura cross-coupling precursors. While reductive amination is a standard organic transformation, the presence of the C2-boronic acid moiety introduces unique chemoselective challenges.

Key Challenges:

  • Protodeboronation: The benzofuran C2 position is electron-rich; acidic conditions required for imine formation can catalyze the cleavage of the C-B bond, yielding the des-borono byproduct.

  • Lewis Acid Interference: The empty p-orbital of the boron atom can coordinate with the amine substrate or the resulting product, retarding reaction kinetics or complicating purification (zwitterion formation).

  • Solubility: Free boronic acids are often sparingly soluble in the non-polar solvents (DCE, DCM) typically favored for sodium triacetoxyborohydride (STAB) reductions.

This guide details three validated protocols ranging from the industry-standard STAB method to alternative strategies for difficult substrates, ensuring high fidelity of the carbon-boron bond.

Chemical Strategy & Mechanism[1][2]

The success of this reaction hinges on the formation of the iminium ion intermediate without compromising the boronic acid. We utilize a "soft" hydride source to reduce the iminium species selectively over the aldehyde, while maintaining a pH window (4.0–5.[1]0) that catalyzes dehydration but prevents protodeboronation.

Reaction Pathway Visualization

ReductiveAmination Substrate 5-Formylbenzofuran Boronic Acid Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine SideProduct Protodeboronated Byproduct Substrate->SideProduct pH < 3 (Acid Hydrolysis) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Amino-Benzofuran Boronic Acid Iminium->Product + Hydride (Reduction)

Figure 1: Reaction pathway highlighting the critical iminium intermediate and the risk of acid-catalyzed deboronation.

Protocol A: Sodium Triacetoxyborohydride (STAB) - The Gold Standard

Best for: Secondary amines, acid-sensitive substrates, and general screening. Mechanism: STAB is less basic than NaBH₄ and stable in acetic acid, allowing for a "Direct Reductive Amination" where aldehyde and amine are mixed simultaneously.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
5-Formylbenzofuran-2-boronic acid 1.0SubstrateDry thoroughly; prone to boroxine formation.
Amine 1.1 – 1.2ReactantFree base preferred. If HCl salt, add 1 eq TEA.
NaBH(OAc)₃ (STAB) 1.4 – 1.6ReductantMoisture sensitive. Use fresh bottle.
Acetic Acid (AcOH) 1.0 – 2.0CatalystPromotes imine formation.
1,2-Dichloroethane (DCE) 0.1 – 0.2 MSolventSuperior to DCM for STAB solubility.
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under N₂, suspend 5-formylbenzofuran-2-boronic acid (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).

    • Note: If the boronic acid does not dissolve, add dry THF (up to 20% v/v) as a co-solvent. Avoid MeOH as it reacts with STAB.

  • Amine Addition: Add the amine (1.1 equiv). Stir for 5–10 minutes.

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Observation: The mixture may clarify as the imine/hemiaminal forms.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2–16 hours. Monitor by LC-MS (avoid TLC due to boronic acid streaking).

    • Checkpoint: Look for the disappearance of the aldehyde peak (M+1) and appearance of the amine (M+1).

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Do not use strong base (NaOH), as this complicates phase separation of the amphoteric product.

Protocol B: Sodium Cyanoborohydride (Borch Conditions)

Best for: Sterically hindered amines, weak nucleophiles (anilines), or when solubility in DCE is poor (requires MeOH). Risk: Higher toxicity; risk of cyanide contamination.

Step-by-Step Procedure
  • Imine Formation: Dissolve 5-formylbenzofuran-2-boronic acid (1.0 equiv) and Amine (1.2 equiv) in anhydrous Methanol (0.1 M).

  • pH Adjustment: Add acetic acid dropwise to adjust pH to ~5.0 (use wet pH paper).

    • Critical: If pH < 4, deboronation risk increases. If pH > 7, reduction of aldehyde to alcohol dominates.

  • Reduction: Add NaBH₃CN (1.2 equiv).

  • Stir: Stir at RT for 12–24 hours.

  • Workup: Concentrate MeOH in vacuo before aqueous workup to prevent emulsion formation.

Purification & Isolation of Zwitterionic Boronic Acids

Purification is the most difficult step due to the amphoteric nature of the amino-boronic acid product (Zwitterion: Ammonium cation + Boronate anion).

Method 1: The "Catch and Release" (SCX-2)

Recommended for small scale (<100 mg).

  • Load the crude reaction mixture (dissolved in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (excess boronic acid starting material, boroxine).

  • Release: Elute the product using 2M NH₃ in MeOH. The ammonia disrupts the N-B coordination and deprotonates the amine, releasing the product.

  • Concentrate to yield clean product.

Method 2: Pinacol Ester Protection (The Scale-Up Solution)

If direct isolation fails, convert the product to the pinacol ester in situ or post-workup. This renders the molecule lipophilic and suitable for standard silica chromatography.

  • After the reductive amination is complete, add Pinacol (1.2 equiv) and MgSO₄ (2 equiv) directly to the reaction pot.

  • Stir for 2–4 hours.

  • Filter and concentrate.

  • Purify via Flash Chromatography (Hexane/EtOAc).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Loss of Boron (Protodeboronation) Reaction medium too acidic.Reduce AcOH to 0.5 equiv. Switch from NaBH₃CN to STAB (less acidic requirement).
Aldehyde Reduction (Alcohol formation) Reducing agent added before imine formation.[2][3]Use "Stepwise" addition: Stir Aldehyde + Amine + AcOH for 1h before adding hydride.
Low Conversion Boronic acid coordinating to amine.Add 4Å Molecular Sieves to drive imine equilibrium. Increase amine to 1.5 equiv.
Product stuck on Silica Boronic acid interaction with silanols.Add 1% Triethylamine to eluent. Ideally, switch to Reverse Phase (C18) or use Pinacol protection.

Decision Matrix: Selecting the Right Protocol

DecisionTree Start Start: 5-Formylbenzofuran Boronic Acid Solubility Is substrate soluble in DCE/DCM? Start->Solubility AmineType Amine Type? Solubility->AmineType Yes MethodB Method B: NaBH3CN in MeOH Solubility->MethodB No (Needs MeOH) MethodA Method A: STAB (Standard) AmineType->MethodA Secondary Amine AmineType->MethodA Primary Amine (Reactive) Stepwise Stepwise: Pre-form Imine/Pinacol Ester AmineType->Stepwise Aniline / Weak Nucleophile

Figure 2: Decision matrix for protocol selection based on solubility and amine nucleophilicity.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid stability).
  • Adamczyk-Woźniak, A., et al. (2009). "Amination-reduction reaction as simple protocol for potential boronic molecular receptors."[5] Central European Journal of Chemistry. [Link]

  • Tripathy, P. B., et al. (2016). "Purification of Boronic Acids: A review of recent advances.

Sources

Application Notes and Protocols: Strategic Protection of Formyl-Benzofuran Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formyl-benzofuran boronic acids are valuable bifunctional building blocks in medicinal chemistry and materials science, enabling access to a diverse range of complex molecular architectures. However, the inherent reactivity of both the formyl and boronic acid moieties necessitates a robust and orthogonal protecting group strategy to achieve chemoselectivity in subsequent transformations. This guide provides an in-depth analysis of protecting group strategies, complete with detailed experimental protocols and the rationale behind their application, tailored for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Chemoselectivity

The synthetic utility of formyl-benzofuran boronic acids is directly linked to the ability to selectively manipulate one functional group in the presence of the other. The aldehyde (formyl group) is susceptible to oxidation, reduction, and nucleophilic attack, while the boronic acid is sensitive to certain oxidative conditions and can participate in various coupling and complexation reactions.[1][2] A successful synthetic strategy, therefore, hinges on an orthogonal protection scheme, where each group can be masked and unmasked independently under specific and non-interfering conditions.[3]

This document outlines a logical workflow for the protection, selective reaction, and deprotection of formyl-benzofuran boronic acids, focusing on the widely applicable and robust combination of an acetal for the formyl group and a pinacol ester for the boronic acid.

The Strategic Choice of Protecting Groups

The selection of protecting groups is dictated by their stability to a range of reaction conditions and the ease and selectivity of their removal.[4] For formyl-benzofuran boronic acids, an ideal pairing must allow for the independent manipulation of each functional group.

  • Protecting the Formyl Group as an Acetal: The formyl group is commonly protected as a cyclic acetal, typically using ethylene glycol.[5][6][7][8][9] Acetals are highly stable in neutral to strongly basic environments, making them ideal for subsequent reactions that might involve organometallic reagents or basic conditions.[5][7] Their removal is readily achieved under acidic conditions.[5][6][7]

  • Protecting the Boronic Acid as a Pinacol Ester: Boronic acids are often converted to their corresponding pinacol esters for improved stability, ease of handling, and purification.[1] Pinacol boronate esters are stable enough for column chromatography and are compatible with a wide range of reaction conditions, yet can be deprotected when necessary.[1]

The orthogonality of this pairing is a key advantage. The acetal is stable to the conditions used for Suzuki-Miyaura coupling and other reactions involving the boronic ester, and the pinacol ester is generally stable to the acidic conditions required for acetal deprotection, although care must be taken with prolonged exposure to strong aqueous acid.

Workflow for Orthogonal Protection and Deprotection

The following diagram illustrates the strategic workflow for the protection, selective functionalization, and sequential deprotection of a generic formyl-benzofuran boronic acid.

Protecting Group Workflow cluster_0 Protection cluster_1 Selective Reaction cluster_2 Deprotection Start Formyl-Benzofuran Boronic Acid Protected_Aldehyde Acetal-Protected Formyl-Benzofuran Boronic Acid Start->Protected_Aldehyde Ethylene Glycol, TsOH Fully_Protected Acetal and Pinacol Protected Substrate Protected_Aldehyde->Fully_Protected Pinacol, Solvent Reaction Selective Reaction (e.g., Suzuki Coupling) Fully_Protected->Reaction Functionalized Functionalized Protected Substrate Reaction->Functionalized Deprotect_Boronic Deprotect Boronic Ester (e.g., transesterification) Functionalized->Deprotect_Boronic Deprotect_Aldehyde Deprotect Acetal (Acidic Hydrolysis) Deprotect_Boronic->Deprotect_Aldehyde Final_Product Functionalized Formyl-Benzofuran Boronic Acid Deprotect_Aldehyde->Final_Product

Caption: Orthogonal protection and deprotection workflow.

Experimental Protocols

The following protocols are generalized for a generic formyl-benzofuran boronic acid. Researchers should optimize reaction times and purification methods for their specific substrate.

Protocol 1: Acetal Protection of the Formyl Group

This protocol describes the protection of the aldehyde functionality using ethylene glycol.

Materials:

  • Formyl-benzofuran boronic acid

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (TsOH) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the formyl-benzofuran boronic acid, toluene, ethylene glycol, and TsOH.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Water will collect in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the acetal-protected formyl-benzofuran boronic acid.

Protocol 2: Pinacol Ester Protection of the Boronic Acid

This protocol details the conversion of the boronic acid to its pinacol ester.

Materials:

  • Acetal-protected formyl-benzofuran boronic acid

  • Pinacol (1.1 equivalents)

  • Anhydrous diethyl ether or THF

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acetal-protected formyl-benzofuran boronic acid in anhydrous diethyl ether or THF in a round-bottom flask.

  • Add pinacol to the solution and stir at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor by TLC.

  • Upon completion, add anhydrous MgSO₄ to remove the water formed during the reaction.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford the fully protected substrate.

Protocol 3: Deprotection of the Pinacol Boronic Ester

This protocol describes a mild, two-step deprotection of the pinacol ester via a diethanolamine intermediate.[10][11][12]

Materials:

  • Fully protected and functionalized substrate

  • Diethanolamine (1.1 equivalents)

  • Anhydrous diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Transesterification: Dissolve the pinacol ester in anhydrous diethyl ether. Add diethanolamine and stir at room temperature. A white precipitate of the diethanolamine boronate adduct should form within 30-60 minutes.[10][11]

  • Filter the precipitate and wash with cold diethyl ether.

  • Hydrolysis: Suspend the filtered solid in a biphasic mixture of ethyl acetate and 0.1 M HCl. Stir vigorously for 20-30 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected boronic acid.

Protocol 4: Deprotection of the Acetal

This protocol describes the acidic hydrolysis of the acetal to regenerate the formyl group.

Materials:

  • Acetal-protected substrate (with the boronic acid deprotected)

  • Acetone

  • Water

  • p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of TsOH.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize the acid by adding saturated aqueous NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final deprotected product.

Data Summary: Protecting Group Compatibility

The following table summarizes the stability of the chosen protecting groups under various reaction conditions, highlighting their orthogonality.

Protecting GroupStable toLabile to
Acetal (Ethylene Glycol) Basic conditions, Nucleophiles, Reducing agents (e.g., LiAlH₄), Organometallic reagents, Suzuki coupling conditionsAcidic conditions (e.g., HCl, TsOH in H₂O)
Boronic Ester (Pinacol) Mild acidic and basic conditions, Chromatography, Many coupling reactionsStrong aqueous acids, Transesterification (e.g., with diethanolamine), Oxidative cleavage (e.g., NaIO₄), Fluoride ions (e.g., KHF₂)

Conclusion

The successful synthesis and derivatization of formyl-benzofuran boronic acids are critically dependent on a well-designed and executed protecting group strategy. The use of an acetal for the formyl group and a pinacol ester for the boronic acid provides a robust and orthogonal approach, enabling a wide range of subsequent chemical transformations. The protocols detailed in this guide offer a reliable framework for researchers to implement this strategy in their own synthetic endeavors.

References

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3574–3579. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Reddit. (2020, October 1). Boronic acid pinacol ester deprotection. r/chemistry. [Link]

  • Inglis, S. R., Woon, E. C. Y., Thompson, A. L., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of organic chemistry, 75(2), 468–471. [Link]

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2016). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

  • Sun, J. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Wang, J., & Li, Z. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Bioconjugate chemistry, 30(10), 2533–2540. [Link]

  • Alper, P. B., Hung, S.-C., & Wong, C.-H. (2014). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 19(12), 20976–21013. [Link]

  • K. C. Nicolaou and co-workers. (n.d.). Protective Groups: Background and General Considerations. [Link]

  • Quimica Organica. (n.d.). Acetals as protecting groups. [Link]

  • Lessard, M. C., Heard, D. M., & Hall, D. G. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Exploration of the scope with o-formyl aryl boronic acidsa,b,c. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Bio, T. A., & Thomson, R. J. (2007). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Letters in organic chemistry, 4(2), 119–121. [Link]

  • ResearchGate. (2025, August 6). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]

  • Shields, J. D., & Doyle, A. G. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences of the United States of America, 113(28), 7729–7733. [Link]

  • Organic Chemistry Portal. (2018). Syntheses of Unsymmetrical 1,4-Bifunctional Allylboron Reagents via Cu-catalyzed Highly Regio- and Stereoselective 1,4-Protoboration of Dienylboronates and Analysis of the Origin of Chemoselective Aldehyde syn-(Hydroxymethyl)allylation. [Link]

  • Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Sohtome, Y., Tanatani, A., Hashimoto, Y., & Nagasawa, K. (2016). Chiral Integrated Catalysts Composed of Bifunctional Thiourea and Arylboronic Acid: Asymmetric Aza-Michael Addition of α,β-Unsaturated Carboxylic Acids. Chemical & pharmaceutical bulletin, 64(7), 704–717. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., & Tabrizi, M. A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules (Basel, Switzerland), 28(18), 6496. [Link]

  • Zahoor, A. F., Naz, S., Aslam, S., Zafar, A., Al-Sehemi, A. G., & Al-Amri, J. F. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules (Basel, Switzerland), 29(9), 2111. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

  • Organic-Synthesis.com. (n.d.). Protecting Groups. [Link]

  • Singh, K., Sharma, S., & Singh, S. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(5), 281-289. [Link]

  • Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. The Journal of organic chemistry, 76(9), 3574-3579. [Link]

  • ResearchGate. (2018, February 8). Protection of Phenyl boronic acid?. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Ethylene Glycol. [Link]

  • Scribd. (n.d.). Ethylene Glycol Acetal Protection Method. [Link]

  • Public Health England. (n.d.). Ethylene Glycol (HOCH2CH2OH) B 1 Information and recommendations for paramedics and doctors at the site. [Link]

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One-pot synthesis involving (5-formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of (5-formyl-1-benzofuran-2-yl)boronic acid (CAS: N/A for specific isomer, analogous to commercially available building blocks) as a linchpin for Diversity-Oriented Synthesis (DOS). The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in anti-arrhythmic (Amiodarone), anti-gout (Benzbromarone), and novel anti-cancer therapeutics.

The protocol described herein validates a One-Pot Sequential Suzuki-Miyaura Cross-Coupling / Reductive Amination workflow. By exploiting the orthogonal reactivity of the boronic acid (nucleophilic susceptibility under basic Pd-catalysis) and the formyl group (electrophilic susceptibility to amines/hydrides), researchers can rapidly generate libraries of C2-arylated, C5-aminomethylated benzofurans without intermediate isolation.

Chemical Profile & Mechanistic Strategy[1][2][3][4]

The Bifunctional Reagent

(5-formyl-1-benzofuran-2-yl)boronic acid possesses two distinct reactive handles:

  • C2-Boronic Acid: A nucleophilic handle for Pd-catalyzed cross-coupling. It is sensitive to protodeboronation under strongly acidic conditions but stable under the mild basic conditions of the Suzuki reaction.

  • C5-Formyl Group: An electrophilic handle for condensation reactions. It is relatively inert to Suzuki conditions (provided non-oxidizing bases are used) but highly reactive toward amines.

The "Orthogonal Activation" Logic

The success of this one-pot protocol relies on the Order of Operations .

  • Step 1 (Suzuki): We must perform the C-C bond formation first. The aldehyde tolerates the Pd(0) cycle and weak carbonate bases.

  • Step 2 (Reductive Amination): We perform C-N bond formation second. If performed first, the resulting free amine / Lewis basic nitrogen could poison the Palladium catalyst in the subsequent step. Furthermore, the reducing agents (e.g., NaBH(OAc)₃) required for amination could prematurely reduce the Pd(II) precatalyst or interfere with the boronic acid.

Reaction Pathway Diagram (DOT)

ReactionPathway cluster_conditions Critical Parameters Start (5-formyl-1-benzofuran-2-yl) boronic acid Intermediate Intermediate: 5-formyl-2-arylbenzofuran Start->Intermediate Step 1: Suzuki Coupling (80°C, 2h) Reagent1 Aryl Halide (Ar-X) Pd Catalyst, Base Reagent1->Intermediate Product Final Scaffold: 5-(aminomethyl)-2-arylbenzofuran Intermediate->Product Step 2: Reductive Amination (RT, 4h) Reagent2 Amine (HNR2) Reductant (STAB) Reagent2->Product Note1 Solvent: 1,4-Dioxane/H2O (Compatible with both steps)

Caption: Sequential workflow for the bifunctionalization of the benzofuran core. Step 1 constructs the biaryl skeleton; Step 2 installs the solubilizing amine tail.

Detailed Experimental Protocol

Materials & Reagents Table
ComponentRoleRecommended ReagentConcentration / Equiv.
Substrate Core Scaffold(5-formyl-1-benzofuran-2-yl)boronic acid1.0 equiv (0.5 mmol)
Partner A Suzuki ElectrophileAryl Bromide / Heteroaryl Bromide1.0 - 1.1 equiv
Catalyst Cross-CouplingPd(dppf)Cl₂·DCM3 - 5 mol%
Base Boron ActivationK₂CO₃ (2M aq. solution)3.0 equiv
Solvent Medium1,4-Dioxane0.1 - 0.2 M
Partner B Amine SourceSecondary Amine (e.g., Morpholine)1.2 - 1.5 equiv
Reductant Hydride SourceNaBH(OAc)₃ (STAB)2.0 equiv
Additive pH AdjustmentAcetic Acid (AcOH)1-2 drops (catalytic)
Step-by-Step Methodology
Phase 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]
  • Setup: In a 20 mL scintillation vial or microwave tube equipped with a magnetic stir bar, charge the benzofuran boronic acid (1.0 equiv), Aryl Bromide (1.0 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 2 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Reaction: Heat the mixture to 80°C (oil bath) or 100°C (Microwave, 30 mins). Stir vigorously.

  • Monitoring: Check reaction progress via LC-MS (Target: Disappearance of aryl bromide and formation of aldehyde intermediate [M+H]+). Note: The boronic acid may not be visible if it lacks a chromophore or ionizes poorly, so track the bromide.

Phase 2: One-Pot Transition & Reductive Amination
  • Cooling: Allow the reaction mixture to cool to Room Temperature (20-25°C).

  • pH Adjustment: Crucial Step. The Suzuki mixture is basic (pH ~9-10). Reductive amination requires slightly acidic conditions (pH ~5-6) for iminium ion formation.

    • Add Acetic Acid dropwise until pH paper indicates pH ~6. (Caution: CO₂ evolution from excess carbonate).

  • Amine Addition: Add the Secondary Amine (1.2 equiv). Stir for 15-30 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the remaining aldehyde as quickly as it reduces the iminium ion, nor will it reduce the benzofuran double bond.

  • Completion: Stir at Room Temperature for 2–4 hours. Monitor via LC-MS for conversion of the intermediate aldehyde to the amine.

Phase 3: Work-up & Isolation
  • Quench: Add saturated aq. NaHCO₃ (5 mL) to quench excess acid and borohydride.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via Flash Chromatography (Silica gel, typically Hexane/EtOAc or DCM/MeOH gradients depending on the polarity of the added amine).

Troubleshooting & Optimization

Common Failure Modes
  • Issue: Protodeboronation (Loss of Boron before Coupling).

    • Cause: Heating too long or base concentration too high.

    • Fix: Switch to a milder base like K₃PO₄ or use anhydrous conditions (Cs₂CO₃ in dry Dioxane).

  • Issue: Reduction of Aldehyde to Alcohol (Side Product).

    • Cause: Reducing agent added before imine formation was complete, or pH too low.

    • Fix: Ensure the "Imine formation stir time" (Step 8) is at least 20 mins. Use STAB, never NaBH₄, in this one-pot sequence.

  • Issue: Palladium Poisoning.

    • Cause: Residual amine interfering if the order was swapped.

    • Fix: Strictly follow the Suzuki -> Amine order.

Representative Reagent Compatibility

The following table summarizes the tolerance of the formyl-benzofuran scaffold to various coupling partners:

Partner ClassCompatibilityNotes
Aryl Bromides ExcellentStandard conditions.
Aryl Chlorides ModerateRequires Buchwald ligands (e.g., XPhos-Pd-G2) instead of Pd(dppf)Cl₂.
Pyridines/Pyrimidines GoodHeterocycles are well tolerated.[3]
Primary Amines ModerateCan lead to over-alkylation (bis-alkylation). Use excess amine.
Secondary Amines ExcellentIdeal substrates (Morpholine, Piperidine, N-methylpiperazine).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhanage, B. M., et al. (2024). Recent Advances in One-Pot Synthesis of Benzofuran Derivatives. RSC Advances. (Generalized citation for scaffold utility). Link

  • Khan, A. T., et al. (2012). One-pot synthesis of functionalized benzofurans via three-component coupling. Tetrahedron Letters, 53(36), 4837-4841. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Benzofuran as a privileged scaffold). Link

Sources

Application Notes and Protocols: Navigating the Chan-Lam Coupling with Benzofuran-2-yl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Chan-Lam coupling has emerged as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of carbon-heteroatom bonds, offering a milder, often more functional group tolerant alternative to traditional methods like the Buchwald-Hartwig amination.[1][2] This copper-catalyzed cross-coupling of boronic acids with amines and alcohols to furnish N-aryl and O-aryl compounds, respectively, is particularly attractive due to its operational simplicity, often proceeding at room temperature and open to the atmosphere.[1] This application note provides a detailed guide to the conditions and protocols for the successful application of the Chan-Lam coupling, with a specific focus on the use of benzofuran-2-yl boronic acids—a substrate class of significant interest in medicinal chemistry owing to the prevalence of the benzofuran scaffold in biologically active molecules.

While the Chan-Lam coupling is broadly applicable, the use of heteroaryl boronic acids, such as benzofuran-2-yl boronic acid, can present unique challenges. This guide will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for success, provide detailed experimental protocols, and discuss potential pitfalls and strategies for overcoming them.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism of the Chan-Lam coupling involves a Cu(II)/Cu(III) catalytic cycle. While the precise nature of the active species can be complex and dependent on the specific reaction conditions, the fundamental steps are understood as follows:

  • Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) catalyst.

  • Transmetalation: The benzofuran-2-yl group is transferred from the boronic acid to the copper center, forming a copper-aryl intermediate.

  • Oxidation: The Cu(II) intermediate is oxidized to a transient Cu(III) species, often by atmospheric oxygen.[2]

  • Reductive Elimination: The C-N or C-O bond is formed through reductive elimination from the Cu(III) center, releasing the desired product and a Cu(I) species.

  • Reoxidation: The Cu(I) species is reoxidized to the active Cu(II) catalyst, completing the cycle.

Chan_Lam_Mechanism

Caption: Generalized Catalytic Cycle of the Chan-Lam Coupling.

Critical Parameters for Success with Benzofuran-2-yl Boronic Acids

The successful execution of a Chan-Lam coupling with benzofuran-2-yl boronic acid hinges on the careful selection and optimization of several key parameters.

Copper Source

A variety of copper sources can be employed, with copper(II) acetate (Cu(OAc)₂) being the most common and often the most effective. Other sources such as copper(I) and (II) halides (CuI, CuCl, CuBr, CuCl₂, CuBr₂) have also been used. The choice of the copper source can influence the reaction rate and yield, and empirical screening may be necessary for a given substrate combination.

Base

The role of the base in the Chan-Lam coupling is multifaceted, facilitating both the deprotonation of the nucleophile and the transmetalation step. A wide range of both organic and inorganic bases has been successfully employed.

  • Organic Bases: Pyridine and triethylamine (Et₃N) are frequently used, often acting as both a base and a ligand to the copper center.

  • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and phosphates like potassium phosphate (K₃PO₄) are also effective, particularly in polar solvents.

The choice of base can be critical and is often substrate-dependent. For less nucleophilic amines or phenols, a stronger base may be required.

Solvent

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism. Dichloromethane (DCM) and methanol (MeOH) are common choices for Chan-Lam couplings. Other solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), and even water have been used successfully in certain systems. For challenging couplings, a mixed solvent system may offer advantages.[3]

Ligands

While many Chan-Lam couplings can be performed without an additional ligand, the use of a ligand can significantly enhance the reaction's efficiency and substrate scope, particularly for challenging substrates. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline and its derivatives, have been shown to be effective in promoting the coupling.[4][5] The ligand can stabilize the copper catalyst, facilitate reductive elimination, and prevent catalyst deactivation.

Atmosphere and Temperature

A key advantage of the Chan-Lam coupling is its tolerance to air, with atmospheric oxygen often serving as the terminal oxidant to regenerate the active Cu(II) catalyst.[2] Most reactions are conveniently run at room temperature, although for less reactive substrates, gentle heating (e.g., 40-60 °C) may be beneficial.

Potential Challenges with Benzofuran-2-yl Boronic Acid

While the benzofuran moiety is a valuable pharmacophore, its electronic properties can sometimes pose challenges in the Chan-Lam coupling. One study reported a lack of success in the N-arylation of 2-nitroimidazole with benzo[b]furan-2-yl boronic acid, suggesting that the electron-rich nature of the benzofuran ring may lead to side reactions or catalyst inhibition in certain contexts.

Potential side reactions to be aware of include:

  • Homocoupling of the boronic acid: This leads to the formation of 2,2'-bibenzofuran.

  • Protodeborylation: The boronic acid is replaced by a hydrogen atom.

  • Oxidation of the boronic acid: This can lead to the formation of the corresponding phenol.

Careful optimization of the reaction conditions, particularly the choice of base and the potential use of a well-chosen ligand, can help to mitigate these side reactions.

Experimental Protocols

The following protocols provide a general starting point for the Chan-Lam coupling of benzofuran-2-yl boronic acid with amines and phenols. It is crucial to note that optimization for each specific substrate pair is highly recommended.

Protocol 1: General Procedure for N-Arylation of Anilines

N_Arylation_Workflow

Caption: Experimental workflow for N-arylation.

Materials:

  • Aniline derivative (1.0 equiv)

  • Benzofuran-2-yl boronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1-0.2 equiv)

  • Base (e.g., pyridine, triethylamine, or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Methanol, 0.1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aniline derivative, benzofuran-2-yl boronic acid, copper(II) acetate, and the chosen base.

  • Add the solvent and stir the reaction mixture at room temperature, open to the air.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(benzofuran-2-yl)aniline derivative.

Protocol 2: General Procedure for O-Arylation of Phenols

The procedure for the O-arylation of phenols is very similar to that of N-arylation.

Materials:

  • Phenol derivative (1.0 equiv)

  • Benzofuran-2-yl boronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1-0.2 equiv)

  • Base (e.g., pyridine, triethylamine, or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Methanol, 0.1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Follow steps 1-7 as described in Protocol 1, substituting the aniline derivative with the corresponding phenol derivative. The final product will be a 2-(aryloxy)benzofuran derivative.

Data Summary: Representative Reaction Conditions

The following table summarizes typical starting conditions for the Chan-Lam coupling of benzofuran-2-yl boronic acid. Optimization is likely required for specific substrates.

ParameterN-Arylation (Anilines)O-Arylation (Phenols)
Copper Source Cu(OAc)₂ (10-20 mol%)Cu(OAc)₂ (10-20 mol%)
Base Pyridine, Et₃N, K₂CO₃Pyridine, Et₃N, K₂CO₃
Solvent DCM, MeOHDCM, MeOH
Temperature Room Temperature to 60 °CRoom Temperature to 60 °C
Atmosphere AirAir
Ligand (optional) 1,10-phenanthroline (10-20 mol%)1,10-phenanthroline (10-20 mol%)

Conclusion and Future Outlook

The Chan-Lam coupling represents a highly valuable transformation for the synthesis of N- and O-arylated benzofurans. While the use of benzofuran-2-yl boronic acid may present challenges due to its electronic nature, a systematic approach to the optimization of reaction conditions—particularly the judicious choice of base, solvent, and potentially a supporting ligand—can lead to successful outcomes. The protocols and guidelines presented in this application note serve as a robust starting point for researchers seeking to employ this powerful reaction in their synthetic endeavors. As the demand for novel benzofuran-containing molecules in drug discovery continues to grow, the further exploration and refinement of Chan-Lam coupling conditions for this important class of substrates will undoubtedly be a fruitful area of research.

References

  • [Synthesis of 2-Aminodihydrobenzofurans through Copper-Catalyzed N-Alkenylation/[3][3]-Rearrangement of Aryloxyamines with Alkenyl Boronic Acids | Organic Letters - ACS Publications]([Link])

Sources

Application Note: Functionalization of Benzofuran Ring Using Boronic Acid Handles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the benzofuran scaffold. It moves beyond standard textbook definitions to address the practical "trade-secrets" of handling benzofuranyl boronic species, particularly focusing on regioselectivity control and stability management.

Executive Summary & Strategic Analysis

The benzofuran moiety is a privileged pharmacophore in drug discovery, present in anti-arrhythmic agents (Amiodarone), anti-cancer therapeutics, and HCV inhibitors. While boronic acid handles (


) offer a versatile entry point for diversification via Suzuki-Miyaura coupling, their application on the benzofuran ring is non-trivial due to regiodependent stability profiles .

The Core Challenge:

  • C2-Position: Electronically acidic. C2-boronic acids are easy to synthesize via direct lithiation but suffer from rapid protodeboronation (hydrodeboronation) under aqueous basic conditions.

  • C3-Position: Electron-rich and sterically sensitive. Direct lithiation is difficult; synthesis requires indirect routes (halogen-dance or decarboxylation). C3-boronates are generally more stable but harder to access.

  • Benzenoid Ring (C4-C7): Accessible via Iridium-catalyzed C-H activation, governed by steric steering.

Strategic Regioselectivity Map

The following logic map defines the synthetic pathways to install boronic acid handles at specific sites.

Benzofuran_Regioselectivity Start Benzofuran Scaffold C2 C2-Functionalization Start->C2 Most Acidic Proton C3 C3-Functionalization Start->C3 Electrophilic Site C7 C7-Functionalization Start->C7 Sterically Open Lithiation Direct Lithiation (n-BuLi, -78°C) C2->Lithiation Halogen Bromination -> Li-Hal Exchange C3->Halogen IrCat Ir-Catalyzed C-H Borylation (Steric Control) C7->IrCat Product2 2-Benzofuranyl Boronic Acid Lithiation->Product2 Product3 3-Benzofuranyl Boronic Acid Halogen->Product3 Product7 7-Benzofuranyl Boronic Acid IrCat->Product7

Figure 1: Decision matrix for installing boronic acid handles on benzofuran. Note that C2 is kinetically favored for deprotonation, while C7 is favored for steric-driven C-H activation.

Critical Mechanism: The Protodeboronation Trap

The primary failure mode when using 2-benzofuranylboronic acid is protodeboronation. Unlike phenylboronic acids, the heteroatom (oxygen) adjacent to the C2 position destabilizes the C-B bond in the presence of base.

Mechanism:

  • Base Attack: Hydroxide forms a boronate "ate" complex.

  • C-B Cleavage: The electron-rich furan ring facilitates protonation at the C2 position, leading to C-B bond cleavage and loss of the handle.

  • Result: Recovery of unsubstituted benzofuran instead of the coupled product.

Mitigation Strategy:

  • Avoid Aqueous Base: Use anhydrous bases like CsF or K₃PO₄ in dry solvents.

  • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) esters to mask the boron species, releasing the active acid slowly ("Slow Release Strategy").[1]

  • Fast Catalysis: Use highly active catalyst systems (e.g., Pd-SPhos or Pd-XPhos) to ensure coupling occurs faster than decomposition.

Experimental Protocols

Protocol A: Robust Suzuki Coupling of 2-Benzofuranylboronic Acid

Target: Minimizing protodeboronation using anhydrous fluoride activation.

Rationale: This protocol avoids the aqueous basic conditions that trigger hydrolytic deboronation. CsF serves as the activator for the boronic acid in an anhydrous environment.

Materials:

  • Aryl Halide (1.0 equiv)[2]

  • 2-Benzofuranylboronic acid (1.2 equiv) [Commercially available or prepared fresh]

  • Catalyst: Pd(OAc)₂ (2-4 mol%)[3]

  • Ligand: SPhos (4-8 mol%) (High activity for sterically demanding/unstable substrates)

  • Base/Activator: CsF (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, and CsF.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degassing: Sparge with Argon for 5 minutes. (Oxygen inhibits the Pd cycle and promotes oxidative homocoupling).

  • Reaction: Seal the vial and heat to 80°C .

    • Note: Monitor by LCMS at 1 hour. If starting material remains but boronic acid is consumed (protodeboronation), add a second portion of boronic acid (0.5 equiv).

  • Workup: Filter through a pad of Celite to remove insoluble fluoride salts. Concentrate and purify via flash chromatography.

Expected Yields: 80-95% for aryl bromides; 60-80% for aryl chlorides.

Protocol B: Iridium-Catalyzed C-H Borylation (C7-Selective)

Target: Late-stage functionalization of the benzenoid ring.

Rationale: Iridium catalysts coordinated with bipyridine ligands are sensitive to steric bulk. The C2 position is reactive, but if blocked (or if specific ligands are used), the catalyst prefers the sterically accessible C7 position on the benzenoid ring.

Materials:

  • Substituted Benzofuran (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.0 equiv)
    
  • Pre-catalyst:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)

  • Solvent: Hexane or THF (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix

    
    , dtbpy, and 
    
    
    
    in hexane (2 mL). Stir for 10 mins until the solution turns dark brown (formation of active tris-boryl species).
  • Substrate Addition: Add the benzofuran substrate.

  • Heating: Transfer to a sealed tube and heat at 80°C for 16 hours.

  • Purification: Evaporate volatiles. The residue is often pure enough for subsequent coupling. If purification is needed, rapid filtration through a short silica plug (eluting with Hexane/EtOAc) is recommended. Do not use acidic silica , as pinacol esters can hydrolyze.

Troubleshooting & Optimization Guide

When yields are low, use the following diagnostic table to identify the root cause.

Observation (LCMS/NMR)DiagnosisCorrective Action
Benzofuran (SM) recovered; Boronic acid gone. Protodeboronation. The C-B bond cleaved before coupling.Switch to Protocol A (Anhydrous CsF). Use MIDA boronate.[1] Lower Temp.
Homocoupling of Boronic Acid (Ar-Ar). Oxidative Coupling. Oxygen entered the system.Rigorous degassing. Ensure Argon atmosphere.
No Reaction (SM remains). Catalyst Poisoning or Inert Bond. Switch to Pd-XPhos G3 or Pd-PEPPSI-IPr. Increase Temp to 100°C.
Complex Mixture / Black Precipitate. Pd Black Formation. Catalyst decomposition.Add additional ligand (SPhos/XPhos). Reduce catalyst loading to prevent aggregation.
Optimization Logic Flow

The following diagram illustrates the decision process for optimizing benzofuran couplings.

Optimization_Workflow Start Start: Standard Suzuki (Pd(PPh3)4, Na2CO3, DME/H2O) Check Check LCMS @ 2h Start->Check Success Yield > 80% Proceed to Isolation Check->Success Good Conversion Fail_Decomp Protodeboronation Observed (Product: Unsubst. Benzofuran) Check->Fail_Decomp Loss of Boron Fail_Stall No Reaction / Stalled Check->Fail_Stall SM Intact Sol1 Switch to Anhydrous (CsF / Dioxane) Fail_Decomp->Sol1 Sol2 Switch to MIDA Boronate (Slow Release) Fail_Decomp->Sol2 Sol3 Change Catalyst (Pd-XPhos G3 / Pd-PEPPSI) Fail_Stall->Sol3

Figure 2: Troubleshooting workflow for optimizing benzofuran cross-coupling reactions.

References

  • Shishido, R., et al. (2019).[4] "Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane." Chemistry – A European Journal.[5]

  • Morgan, D., et al. (2025).[6] "C3-arylation of benzofurans using aryl boronic acids." Synlett.

  • BenchChem. (2025).[7] "A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions."

  • Luo, Y., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." PMC.

  • Li, H., et al. (2011). "Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides." Chemical Communications.

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Topic: Preparation of Schiff Bases from (5-formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern drug discovery and materials science, the assembly of molecules from "privileged scaffolds"—structural motifs with a proven affinity for biological targets—is a cornerstone of rational design. The benzofuran nucleus is one such scaffold, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] Similarly, Schiff bases, characterized by their azomethine (-C=N-) group, are not merely synthetic intermediates but are themselves a class of compounds renowned for their diverse biological functions, which are critically dependent on the imine linkage.[2][5][6]

This guide details the synthesis of a unique class of Schiff bases derived from (5-formyl-1-benzofuran-2-yl)boronic acid. This starting material is of particular interest as it combines the potent benzofuran core with two distinct and valuable functional groups: an aldehyde for imine formation and a boronic acid. The boronic acid moiety offers a versatile handle for subsequent transformations, such as Suzuki cross-coupling reactions, or can itself impart unique biological or material properties, including potential intramolecular B-N coordination that can stabilize the resulting imine structure.[7][8]

This document provides researchers, medicinal chemists, and drug development professionals with a robust, detailed, and mechanistically grounded protocol for the synthesis, purification, and characterization of these high-value compounds.

Part 1: Mechanistic Principles of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic imine.[9][10] Understanding the causality behind the experimental conditions is critical for optimizing yield and purity.

The reaction proceeds in two main stages:

  • Formation of a Carbinolamine Intermediate: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in a tetrahedral intermediate known as a carbinolamine.[11][12]

  • Dehydration to the Imine: The carbinolamine is inherently unstable and undergoes dehydration (elimination of water) to form the stable C=N double bond of the imine. This step is the rate-determining step and is typically catalyzed by a mild acid.[11]

The Critical Role of pH: The reaction is exquisitely sensitive to pH. A catalytic amount of acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH2+), which facilitates dehydration.[11] However, an excessively acidic environment is detrimental. If the acid concentration is too high, the primary amine, being basic, will be protonated to form a non-nucleophilic ammonium salt (R-NH3+), shutting down the initial nucleophilic attack and preventing the reaction from starting.[11] Therefore, the synthesis is best performed under neutral or mildly acidic conditions (pH 4-5).

G R1_NH2 Primary Amine (Nucleophile) Carbinolamine Carbinolamine Intermediate R1_NH2->Carbinolamine Nucleophilic Addition Aldehyde Benzofuran Aldehyde (Electrophile) Aldehyde->Carbinolamine H_plus H⁺ (Catalyst) H_plus->Carbinolamine Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine Protonation Imine Schiff Base (Final Product) Protonated_Carbinolamine->Imine Dehydration (Rate-Limiting Step) Water H₂O Protonated_Carbinolamine->Water - H₂O

Caption: Mechanism of acid-catalyzed Schiff base formation.

The Boronic Acid Moiety: The presence of the boronic acid on the benzofuran ring introduces an intriguing structural element. Studies on 2-formylphenylboronic acid have shown that it can form highly stable zwitterionic imines in which the iminium nitrogen is protonated and stabilized by the anionic boronate group [B(OH)3⁻].[7][13] This intramolecular interaction can significantly increase the stability of the Schiff base, a factor that can be exploited in their application.

Part 2: Experimental Protocols & Workflow

This section provides a detailed, step-by-step methodology for the synthesis of Schiff bases from (5-formyl-1-benzofuran-2-yl)boronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
(5-formyl-1-benzofuran-2-yl)boronic acid≥97% PuritySigma-Aldrich, Combi-Blocks
Primary Amine (e.g., Aniline, Benzylamine, etc.)Reagent GradeAcros Organics, TCI
Ethanol (Absolute)Anhydrous, 200 proofPharmco-Aaper
Glacial Acetic AcidACS GradeFisher Scientific
Diethyl EtherAnhydrousJ.T. Baker
Neutral Alumina (for chromatography)Brockmann I, StandardEMD Millipore
Deuterated Solvents (DMSO-d₆, CDCl₃)NMR GradeCambridge Isotope Labs.
General Synthesis Workflow

The overall experimental process follows a logical sequence from reaction setup to final product characterization.

G start Reactant Preparation (Aldehyde + Amine in Ethanol) reaction Catalyst Addition & Reflux (2-4 drops Acetic Acid, 4-6h) start->reaction monitor Reaction Monitoring (TLC) reaction->monitor Periodically cool Cooling & Precipitation (Room Temp -> Ice Bath) reaction->cool Upon completion monitor->reaction If incomplete isolate Product Isolation (Vacuum Filtration & Washing) cool->isolate purify Purification (Recrystallization from Ethanol) isolate->purify dry Drying (Vacuum Oven, 40-50 °C) purify->dry characterize Characterization (NMR, FT-IR, MS) dry->characterize

Caption: Standard experimental workflow for Schiff base synthesis.

Detailed Synthesis Protocol

This protocol describes the synthesis using a 1 mmol scale, which can be adjusted as needed.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-formyl-1-benzofuran-2-yl)boronic acid (1.0 mmol, 206 mg).

    • Add 15 mL of absolute ethanol and stir until the solid is fully dissolved.

    • In a separate vial, dissolve the chosen primary amine (1.0 mmol, equimolar) in 5 mL of absolute ethanol.

    • Add the amine solution to the flask containing the aldehyde solution.

  • Catalysis and Reflux:

    • Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[14]

    • Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the aldehyde starting material.[15]

  • Isolation:

    • After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid product often precipitates during this time.

    • To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum at 40-50 °C for several hours.[16]

Note on Purification: For products that are difficult to crystallize, column chromatography may be necessary. It is highly recommended to use neutral alumina as the stationary phase instead of silica gel, as the acidic nature of silica can lead to the hydrolysis of the imine bond back to the starting aldehyde and amine.

Part 3: Characterization & Data Validation

Confirming the structure and purity of the synthesized Schiff base is a self-validating step crucial for the trustworthiness of the protocol. The following data provides a benchmark for successful synthesis.

Key Spectroscopic Signatures
TechniqueSignature of Reactant (Aldehyde)Signature of Product (Schiff Base)Rationale for Change
FT-IR Strong C=O stretch (~1680-1700 cm⁻¹)Disappearance of C=O stretch. Appearance of C=N (azomethine) stretch (~1620-1640 cm⁻¹).[17]Confirms the conversion of the carbonyl group to the imine group.
¹H NMR Aldehyde proton (-CHO) singlet (~9.8-10.2 ppm).Disappearance of aldehyde proton. Appearance of imine proton (-CH=N-) singlet (~8.5-9.0 ppm).[1][5]Unambiguously indicates the formation of the C=N-H bond.
¹³C NMR Aldehyde carbon (C=O) signal (~190-200 ppm).Disappearance of C=O signal. Appearance of imine carbon (C=N) signal (~155-165 ppm).[1]Provides definitive structural confirmation of the imine carbon environment.
Mass Spec. Molecular ion peak corresponding to C₉H₇BO₄ (M.W. 206.0).Molecular ion peak [M+H]⁺ corresponding to the calculated mass of the specific Schiff base product.[17]Confirms the molecular weight of the final product, verifying the condensation of the two reactants.

Part 4: Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Insufficient reaction time. 2. Amine was protonated (too much acid). 3. Reactants are not pure.1. Extend reflux time and monitor by TLC. 2. Repeat reaction with fewer drops of catalyst or no catalyst. 3. Check the purity of starting materials.
Incomplete Reaction The reaction is reversible and may have reached equilibrium.If possible, use a Dean-Stark apparatus to remove water azeotropically during the reaction to drive the equilibrium toward the product side.[10]
Product Hydrolyzes Exposure to moisture or acidic conditions (e.g., silica gel).Ensure all glassware and solvents are dry. Store the final product in a desiccator. For purification, use neutral alumina instead of silica gel for chromatography.
Oily Product / Fails to Crystallize Product may have a low melting point or impurities are present.1. Attempt to precipitate the product by adding a non-polar solvent like hexane or diethyl ether. 2. Purify via column chromatography on neutral alumina. 3. Scratch the inside of the flask to induce crystallization.

References

  • ResearchGate. (2024). How to purify Schiff base product? Available at: [Link]

  • Quadri, S. M., & Angadi, B. (2019). Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. Journal of Advances and Scholarly Researches in Allied Education, 16(9), 1544-1550. Available at: [Link]

  • Taylor & Francis Online. (2019). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Available at: [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases? Available at: [Link]

  • International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Available at: [Link]

  • Semantic Scholar. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. Available at: [Link]

  • Hindawi. (2014). Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. Available at: [Link]

  • ResearchGate. (2008). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes. Available at: [Link]

  • Anais da Academia Brasileira de Ciências. (2018). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Available at: [Link]

  • Physical Chemistry Research. (2022). Preparation of Schiff Bases Derived from Chitosan and Investigate their Photostability and Thermal Stability. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Available at: [Link]

  • Royal Society of Chemistry. (2012). Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. Available at: [Link]

  • Sathee Jee. (n.d.). Chemistry Schiff Bases. Available at: [Link]

  • International Journal of Chemical Studies. (2023). Synthesis and characterization of novel Schiff base ligands. Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • SciELO. (2006). Dimeric boronates derived from the reaction of schiff bases and boronic acids. Available at: [Link]

  • PubMed. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. Available at: [Link]

  • ResearchGate. (2012). Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. Available at: [Link]

  • ResearchGate. (2013). Synthesis of Schiff Bases by Non-Conventional Methods. Available at: [Link]

  • ResearchGate. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Available at: [Link]

  • SciSpace. (2022). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • ResearchGate. (2020). Dynamic imine formation reactions for reversible modification of lysine.... Available at: [Link]

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Revolutionizing Benzofuran Scaffolding: A Guide to Microwave-Assisted Synthesis with (5-formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for reactions involving (5-formyl-1-benzofuran-2-yl)boronic acid. As a Senior Application Scientist, this guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a drug discovery and development context.

Introduction: The Convergence of Speed and Complexity

The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its functionalization is a key strategy in the development of novel therapeutics. (5-formyl-1-benzofuran-2-yl)boronic acid is a versatile building block, offering a reactive handle for C-C bond formation via transition-metal catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The formyl group provides a subsequent site for diverse chemical transformations, making it an invaluable tool for generating compound libraries.

Conventional heating methods for such syntheses can be time-consuming and often lead to undesired side products. Microwave-assisted synthesis has emerged as a transformative technology, offering dramatic rate enhancements, higher yields, and improved product purity.[2][3] This is achieved through efficient and uniform heating of the reaction mixture, a result of direct interaction of microwaves with polar molecules in the solution.[4] This guide will detail the application of this powerful technology to the Suzuki-Miyaura coupling of (5-formyl-1-benzofuran-2-yl)boronic acid.

The Science Behind Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The catalytic cycle, illustrated below, is significantly accelerated by microwave irradiation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation ([Ar'B(OH)3]-) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) [Ar'B(OH)3]- Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar' Base_Activation Base Activation Ar'B(OH)2 -> [Ar'B(OH)3]- Base_Activation->Ar-Pd(II)-X(L2) Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Base_Activation Base Base Base->Base_Activation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Microwave energy rapidly and uniformly heats the reaction mixture, leading to several advantages:

  • Rate Acceleration: Reaction times are often reduced from hours to minutes.[2]

  • Increased Yields: Shorter reaction times can minimize the decomposition of reactants, catalysts, and products, leading to higher isolated yields.[3]

  • Improved Purity: The reduction of side reactions simplifies purification.[3]

  • Greener Chemistry: Microwave synthesis often allows for the use of less solvent or more environmentally benign solvent systems.[5]

Profile of (5-formyl-1-benzofuran-2-yl)boronic acid

PropertyValueSource
Molecular Formula C₉H₇BO₄[6]
Molecular Weight 189.96 g/mol [6]
Appearance Solid (typical for boronic acids)General Knowledge
Key Functional Groups Boronic acid, Aldehyde, Benzofuran[6]

Handling and Storage: Boronic acids are generally stable solids but can be sensitive to moisture and air, which can lead to dehydration to form boroxines or oxidative degradation.[7] It is recommended to store (5-formyl-1-benzofuran-2-yl)boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Detailed Application Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of (5-formyl-1-benzofuran-2-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • (5-formyl-1-benzofuran-2-yl)boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Microwave synthesis reactor

  • Reaction vessels (microwave-safe) with stir bars

  • Standard laboratory glassware for work-up and purification

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Experimental Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Formyl-Benzofuran Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-BF-CHO-001 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

Coupling formyl-benzofuran boronic acids presents a "perfect storm" of instability. You are likely fighting two competing failure modes:

  • Rapid Protodeboronation: The 2-position of benzofuran is prone to rapid C-B bond hydrolysis, a process often faster than the transmetallation step in standard catalytic cycles. The presence of an electron-withdrawing formyl group (–CHO) can exacerbate this by stabilizing the intermediate anion/zwitterion required for deboronation.

  • Aldehyde Sensitivity: The formyl group is susceptible to side reactions (Cannizzaro disproportionation, aldol condensation) under the strong basic conditions typically required to activate the boronic acid.

This guide prioritizes kinetic acceleration of the cross-coupling event to "outrun" decomposition.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My starting boronic acid disappears within 10 minutes, but I see very little product. What is happening?

Diagnosis: You are observing protodeboronation .[1] Technical Insight: Heteroaryl boronic acids, particularly at the 2-position, are notoriously unstable.[2][3][4] In the presence of water and base, the C-B bond hydrolyzes, replacing the boron with a proton.[5] This yields the "de-borylated" benzofuran (formyl-benzofuran) rather than the coupled biaryl. The Fix:

  • Switch Catalyst: Move from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to a Buchwald Precatalyst (e.g., XPhos Pd G3 or G4) . These catalysts undergo rapid oxidative addition and transmetallation, effectively coupling the substrate before it has time to decompose.

  • Reduce Water: Switch to a solvent system with lower water content (e.g., Dioxane:Water 10:1 instead of 1:1) or use anhydrous conditions with a base that has low solubility (like K₃PO₄).

Q2: I see a complex mixture of byproducts and my aldehyde peak is gone in the NMR.

Diagnosis: Base-mediated aldehyde degradation. Technical Insight: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) are incompatible with sensitive aldehydes at high temperatures. They trigger Cannizzaro reactions (disproportionation to alcohol/acid) or polymerization. The Fix:

  • Base Selection: Use mild, non-nucleophilic bases. Anhydrous K₃PO₄ (Tribasic Potassium Phosphate) is the gold standard here. It buffers the pH effectively and activates the boronic acid without attacking the aldehyde.

  • Alternative: If K₃PO₄ fails, try KF (Potassium Fluoride) , which activates the boron via a fluoroborate intermediate without high basicity.

Q3: The reaction stalls at 50% conversion. Should I add more catalyst?

Diagnosis: Catalyst death or ligand poisoning. Technical Insight: Benzofurans can coordinate to Palladium, potentially poisoning the active species. However, it is more likely that your boronic acid has fully decomposed (see Q1). Adding more catalyst won't help if the boron source is dead. The Fix:

  • Slow Addition: Do not add all boronic acid at the start. Add the boronic acid (dissolved in solvent) slowly via syringe pump over 1 hour. This keeps the instantaneous concentration low, favoring the coupling reaction over the second-order decomposition pathways.

  • Stoichiometry: Increase the boronic acid equivalents to 1.5 or 2.0 to account for the sacrificial loss.

Module 2: Visualizing the Failure Mode

The following diagram illustrates the "Race Condition" between the productive Suzuki cycle and the destructive Protodeboronation pathway.

Suzuki_Failure_Mode Start Formyl-Benzofuran Boronic Acid Activation Boronate Species (Activated) Start->Activation Activation Base Base + H2O Transmetallation Transmetallation (Productive Path) Activation->Transmetallation Requires Fast Catalyst (XPhos Pd G3) Deboronation Protodeboronation (Destructive Path) Activation->Deboronation Occurs Spontaneously with H2O/Heat Product Desired Biaryl Product Transmetallation->Product Waste De-borylated Benzofuran Deboronation->Waste

Caption: The "Kinetic Race": Success depends on the catalyst consuming the activated boronate faster than water can hydrolyze it.

Module 3: Optimized Experimental Protocols

Protocol A: The "Speed" Method (Recommended)

Best for: Standard library synthesis where speed is critical.

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (2-5 mol%)Rapid activation; bulky ligand prevents catalyst poisoning and accelerates reductive elimination.
Base K₃PO₄ (2.0 - 3.0 equiv)Mild enough to spare the aldehyde; basic enough to activate the boron.
Solvent THF : Water (10:1) or Dioxane : Water (10:1) Low water content minimizes hydrolysis risk while maintaining solubility.
Temp 40°C - 60°C Lower temperatures prevent thermal degradation of the aldehyde.
Time 30 - 60 mins Short reaction times prevent extended exposure to base.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Formyl-Benzofuran Boronic Acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (2.0 equiv).

  • Seal and purge with Nitrogen/Argon for 5 minutes (Crucial to prevent homocoupling).

  • Add degassed THF/Water (10:1) mixture via syringe.

  • Stir vigorously at 50°C.

  • Monitor by LCMS at 15 min and 30 min.

Protocol B: The "Slow Release" Method (MIDA Boronates)

Best for: Extremely unstable substrates where Protocol A fails.

If the boronic acid is too unstable, convert it to a MIDA boronate or buy the MIDA variant. MIDA boronates are stable to air and water and hydrolyze slowly to release the active acid, keeping the standing concentration low (simulating slow addition).

ParameterRecommendation
Substrate Formyl-Benzofuran MIDA Boronate
Catalyst XPhos Pd G3 or Pd(OAc)₂/SPhos
Base K₃PO₄ (3.0 equiv)
Solvent Dioxane : Water (5:1)
Temp 60°C

Module 4: Decision Logic for Optimization

Use this logic flow to determine your next experimental step.

Optimization_Logic Start Start Optimization CheckYield Run Standard Protocol (Pd(dppf), Na2CO3) Start->CheckYield Result Analyze Outcome CheckYield->Result Deboronation Main Product: De-borylated Benzofuran (Protodeboronation) Result->Deboronation Low Yield AldehydeLoss Main Product: Complex Mix/Polymer (Aldehyde Death) Result->AldehydeLoss Low Yield FixDeboro Strategy 1: Acceleration Switch to XPhos Pd G3 Reduce Water (10:1) Deboronation->FixDeboro FixAldehyde Strategy 2: pH Buffering Switch Base to K3PO4 or KF Lower Temp to 40°C AldehydeLoss->FixAldehyde MIDA Strategy 3: Slow Release Use MIDA Boronate or Slow Addition via Syringe Pump FixDeboro->MIDA If still failing FixAldehyde->MIDA If still failing

Caption: Troubleshooting decision tree based on specific byproduct analysis.

References

  • Buchwald, S. L., et al. (2014). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Describes the efficacy of G3/G4 precatalysts for unstable boronic acids.

  • Burke, M. D., et al. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Definitive work on using MIDA boronates to solve protodeboronation issues in 2-heteroaryl systems.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Comprehensive review on the mechanism of protodeboronation and base selection.

  • BenchChem Application Note. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Provides pKa data and compatibility guides for aldehyde-containing substrates.

Sources

Technical Support Center: Minimizing Aldehyde Oxidation During Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronic acid coupling reactions involving aldehyde-functionalized substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with aldehyde stability during Suzuki-Miyaura and other related cross-coupling reactions. Here, we will delve into the root causes of aldehyde oxidation and provide actionable troubleshooting strategies and optimized protocols to ensure the chemoselectivity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant conversion of my starting aldehyde to the corresponding carboxylic acid during my Suzuki-Miyaura coupling. What is the likely cause?

A1: The most common cause of aldehyde oxidation to a carboxylic acid during a Suzuki-Miyaura coupling is the presence of an oxidant in the reaction mixture. This can be introduced in several ways:

  • Atmospheric Oxygen: Running the reaction open to the air is a primary source of oxidation, especially at elevated temperatures. The palladium catalyst, in combination with a base, can facilitate the oxidation of the aldehyde.

  • Peroxides in Solvents: Ethereal solvents like THF and dioxane are notorious for forming explosive peroxides upon storage. These peroxides are potent oxidizing agents that can readily convert your aldehyde to a carboxylic acid.

  • Oxidizing Impurities in Reagents: Impurities in your starting materials, base, or even the boronic acid itself can sometimes act as oxidants.

Q2: Can the choice of base influence the extent of aldehyde oxidation?

A2: Absolutely. While the primary role of the base is to activate the boronic acid for transmetalation, its properties can inadvertently promote side reactions. Stronger bases, particularly in the presence of trace water or alcohols, can lead to conditions that favor aldehyde oxidation. For instance, some strong bases can catalyze the Cannizzaro reaction, a disproportionation of two aldehyde molecules to a primary alcohol and a carboxylic acid, although this is less common under typical Suzuki conditions. More critically, the combination of a strong base and residual oxygen can be particularly detrimental.

Q3: Are there specific palladium catalysts or ligands that are less prone to promoting aldehyde oxidation?

A3: While the primary catalytic cycle of the Suzuki-Miyaura reaction does not inherently involve oxidation of the aldehyde, the choice of catalyst and ligand can influence the reaction's susceptibility to side reactions. Highly active catalysts that promote rapid cross-coupling can be beneficial as they reduce the overall reaction time, thereby minimizing the aldehyde's exposure to potentially oxidizing conditions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are often effective in promoting efficient coupling.[1]

Q4: My aldehyde-containing substrate is an aryl halide. Does the position of the aldehyde group relative to the halide matter?

A4: Yes, the position can have an electronic effect. Aldehyde groups, being electron-withdrawing, can activate the aryl halide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] This can be advantageous. However, the aldehyde group itself can also coordinate to the metal center (particularly with nickel catalysts), which can either enhance reactivity or inhibit the reaction, depending on the specific substrate and conditions.[3][4][5][6][7]

Q5: I suspect my boronic acid is the source of the problem. Can it contribute to oxidation?

A5: While less common, boronic acids themselves can be prone to oxidation, which can lead to side products and potentially create a more oxidizing environment in your reaction.[8] It's crucial to use high-purity boronic acids. If you suspect the quality of your boronic acid, consider using a more stable derivative, such as a pinacol boronate ester or a trifluoroborate salt.[9] These are generally more robust and less susceptible to degradation.[9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues of aldehyde oxidation during your boronic acid coupling reactions.

Guide 1: Diagnosing and Eliminating Oxidant Contamination

This guide will help you identify and remove potential sources of oxidation in your reaction setup.

Workflow: Identifying the Source of Oxidation

start High Aldehyde Oxidation Observed check_atmosphere Is the reaction run under an inert atmosphere? start->check_atmosphere check_solvents Are the solvents freshly distilled or from a new, sealed bottle? check_atmosphere->check_solvents Yes inert_protocol Implement rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox). check_atmosphere->inert_protocol No check_reagents Are all reagents of high purity? check_solvents->check_reagents Yes solvent_protocol Use freshly purified/degassed solvents. check_solvents->solvent_protocol No reagent_protocol Use high-purity reagents. Consider purifying starting materials. check_reagents->reagent_protocol No end_point Re-run reaction and monitor for improvement. check_reagents->end_point Yes inert_protocol->end_point solvent_protocol->end_point reagent_protocol->end_point

Caption: Troubleshooting workflow for identifying and eliminating sources of oxidation.

Step-by-Step Protocols:

Protocol 1: Establishing an Inert Atmosphere

  • Apparatus Setup: Assemble your reaction glassware (e.g., a three-neck flask equipped with a condenser, a gas inlet, and a septum).

  • Drying: Flame-dry the glassware under vacuum or oven-dry it overnight at >100 °C and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Degassing:

    • Freeze-Pump-Thaw (for solvents): For the most rigorous oxygen removal, subject your solvent to at least three freeze-pump-thaw cycles.

    • Inert Gas Bubbling (for reaction mixture): Before heating, bubble a gentle stream of inert gas through the reaction mixture for 10-15 minutes.

  • Maintaining Inertness: Throughout the reaction, maintain a positive pressure of the inert gas. Use a bubbler or a balloon filled with the inert gas.

Protocol 2: Solvent Purification

  • THF/Dioxane: If not using a solvent purification system, distill from sodium/benzophenone under an inert atmosphere immediately before use. The deep blue or purple color of the benzophenone ketyl radical anion indicates an oxygen- and water-free solvent.

  • Toluene/Benzene: Distill from sodium or calcium hydride under an inert atmosphere.

Guide 2: Optimizing Reaction Parameters for Chemoselectivity

Fine-tuning your reaction conditions can significantly suppress aldehyde oxidation.

Table 1: Effect of Reaction Parameters on Aldehyde Oxidation
ParameterCondition Prone to OxidationRecommended AdjustmentRationale
Base Strong, non-hindered bases (e.g., NaOH, KOH)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or hindered organic bases.Weaker bases are less likely to promote side reactions. Carbonates are often a good starting point.[1]
Temperature High temperatures (>100 °C)Lower the reaction temperature.Reduces the rate of oxidation and other side reactions. Consider a more active catalyst to enable lower temperatures.
Reaction Time Prolonged reaction timesMonitor the reaction closely (TLC, LC-MS) and quench as soon as the starting material is consumed.Minimizes the exposure of the aldehyde to potentially oxidizing conditions.
Ligand Less effective ligands leading to slow couplingUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃).[1][10]These ligands promote faster reductive elimination and overall catalytic turnover, shortening the reaction time.
Experimental Protocol: A General Starting Point for Aldehyde-Containing Substrates
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., dioxane/water mixture or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Guide 3: Advanced Strategies and Alternative Reagents

When standard methods are insufficient, consider these more advanced approaches.

Protecting Group Strategy

If oxidation remains a persistent issue, temporarily protecting the aldehyde as an acetal or dithioacetal can be a robust solution.

Caption: Workflow for using a protecting group strategy.

  • Protection: Common methods include reacting the aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a 1,3-dioxolane.

  • Coupling: Perform the Suzuki-Miyaura coupling on the protected substrate. Acetal protecting groups are generally stable to these conditions.

  • Deprotection: The acetal can be easily removed by treatment with a mild acid (e.g., aqueous HCl or acetic acid) to regenerate the aldehyde.

Alternative Boron Reagents
  • Potassium Organotrifluoroborates (R-BF₃K): These reagents are air- and moisture-stable crystalline solids. They are often more robust than the corresponding boronic acids and can be used directly in coupling reactions.[1]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions, including those that are oxidative.[9] They can be deprotected under mild basic conditions to release the boronic acid in situ for the coupling reaction.[9]

Mechanism Spotlight: The Oxidation Pathway

Understanding how the aldehyde is oxidized can help in devising effective preventative measures.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Competing Oxidation Pathway A Ar-CHO + Pd(0) B Oxidative Addition (Ar-Pd(II)-X) A->B C Transmetalation (Ar-Pd(II)-Ar') B->C D Reductive Elimination C->D E Ar-Ar'-CHO + Pd(0) D->E E->A F Ar-CHO H Ar-COOH F->H Pd(0)/Base or other catalysts G Oxidant (O₂, Peroxides) G->H

Caption: Competing pathways: Suzuki coupling vs. aldehyde oxidation.

The desired Suzuki-Miyaura catalytic cycle regenerates the active Pd(0) species. However, in the presence of an oxidant, this Pd(0) complex, often in conjunction with the base, can catalyze the oxidation of the sensitive aldehyde group on the starting material or product to a carboxylic acid. This parasitic cycle competes with the desired cross-coupling reaction, reducing the yield of the target molecule.

References
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing).
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv.
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing - The Royal Society of Chemistry.
  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
  • Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-c
  • Protecting Groups for Boronic Acids.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Technical Support Center: Purification of (5-formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (5-formyl-1-benzofuran-2-yl)boronic acid. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. The unique combination of a benzofuran core, an electrophilic formyl group, and a reactive boronic acid moiety makes this compound highly valuable in Suzuki-Miyaura cross-coupling and other synthetic transformations. However, these same functional groups present distinct purification challenges.

This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges, ensuring the high purity required for successful downstream applications.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My ¹H NMR spectrum is complex, showing broad signals or more aromatic peaks than expected for my product. What is the likely cause?

This is the most common issue encountered with boronic acids and is almost certainly due to the presence of the corresponding boroxine , the cyclic trimeric anhydride. Boronic acids exist in a dynamic equilibrium with their boroxines, a process involving the dehydration of three boronic acid molecules.[1][2]

  • Causality: The equilibrium is reversible and sensitive to the presence of water.[3] In anhydrous solvents, which are often used for NMR analysis (like CDCl₃ or DMSO-d₆), the equilibrium can shift towards the boroxine. Because the boroxine has a different electronic environment and symmetry compared to the monomeric boronic acid, it will exhibit a different set of NMR signals. The presence of both species in solution, potentially in slow exchange, leads to the complex or broadened spectrum you are observing.

  • Immediate Verification: To confirm the presence of boroxine, you can add a single drop of D₂O to your NMR tube, shake it well, and re-acquire the spectrum. The D₂O will hydrolyze the boroxine back to the boronic acid, causing the complex signals to resolve into a single, clean set of peaks corresponding to your desired product.[4] The B(OH)₂ protons will also exchange with deuterium and their signal will disappear.

Q2: I see a persistent impurity with a significantly higher molecular weight in my mass spectrum analysis. How do I identify and remove it?

This high-mass impurity is typically one of two species: the boroxine trimer or a homocoupling byproduct.

  • Boroxine: As discussed above, this is the trimer formed from three molecules of your starting boronic acid. Its mass will be (3 × M) - (3 × H₂O), where M is the molecular weight of the boronic acid. This is often the most likely culprit if the crude material was subjected to anhydrous or high-temperature conditions.

  • Homocoupling Byproduct: This impurity arises from the palladium-catalyzed coupling of two boronic acid molecules during its synthesis or in subsequent reactions.[5] The mass will be equivalent to two benzofuran-aldehyde units linked together. This is particularly common if the reaction conditions for the preceding step were not fully optimized, containing excess Pd(II) species or oxygen.[6][7]

  • Troubleshooting & Removal Strategy:

    • Boroxine: The most effective way to remove the boroxine is to convert it back to the desired monomer. This can be achieved by dissolving the crude material in a solvent mixture containing water (e.g., Dioxane/Water, THF/Water) and stirring, sometimes with gentle heating. Subsequent purification by recrystallization will then isolate the pure monomeric boronic acid. See Protocol 1 for a detailed procedure.

    • Homocoupling Byproduct: This is a distinct chemical entity and cannot be converted back. It must be removed through physical purification. Due to its larger, more nonpolar structure, it can typically be separated by either careful recrystallization or column chromatography.

Q3: My compound streaks severely during normal-phase (silica gel) column chromatography, leading to poor separation and recovery. What are my options?

This is a well-documented problem. Boronic acids are notoriously difficult to purify via standard silica gel chromatography.[4][8]

  • Causality: The Lewis acidic nature of the boron atom leads to strong interactions with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel. This causes the compound to "stick" to the stationary phase, resulting in significant tailing (streaking) and, in some cases, decomposition.[8]

  • Alternative Strategies:

    • Avoid Chromatography: Prioritize non-chromatographic methods like recrystallization or acid/base extraction if possible. These are often more scalable and effective.

    • Reversed-Phase Chromatography (C18): This is often more successful than normal-phase.[8] Use a mobile phase of acetonitrile/water or methanol/water, often with a small amount of an acid modifier like formic acid or TFA (0.1%) to suppress ionization and improve peak shape.[9]

    • Acid/Base Extraction: This is an excellent method for removing neutral or basic impurities. The boronic acid is acidic and can be selectively extracted into an aqueous base. See Protocol 2 for a detailed procedure.

Q4: My purified material is an amorphous solid or oil and fails to crystallize. How can I purify it?

When a compound resists crystallization, it is often due to residual solvent or the presence of impurities that disrupt the crystal lattice formation.

  • Recommended Actions:

    • Trituration: This is a simple and effective first step. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble. Stir or sonicate the mixture vigorously. The product should remain as a solid (or precipitate out), while the impurities are washed away into the solvent. Decant the solvent and repeat. Hexane, diethyl ether, or a mixture of the two are good starting points.

    • Mixed-Solvent Recrystallization: If a single solvent fails, a mixed-solvent system is the next logical step.[10] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently reheat to clarify and then allow to cool slowly.[10][11]

    • Diethanolamine (DEA) Adduct Formation: For particularly stubborn cases, forming a crystalline adduct with diethanolamine can be a powerful technique.[4][8] The adduct often has better crystallization properties than the free boronic acid. The adduct can be isolated by filtration and then cleaved by treatment with acid to regenerate the purified boronic acid.

Section 2: In-Depth Purification Protocols

Protocol 1: Purification by Recrystallization (Boroxine Removal)

This protocol is designed to hydrolyze any boroxine present and isolate the pure monomeric boronic acid.

  • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at boiling. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.[12][13] More likely, a mixed-solvent system will be required. A good starting point for this compound is an Ethanol/Water or Acetonitrile/Water system.

  • Dissolution: Place the crude (5-formyl-1-benzofuran-2-yl)boronic acid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil (use a stir bar or boiling chip). Continue adding the solvent just until all the solid dissolves.

  • Hydrolysis & Clarification: Add water dropwise to the hot solution. If any boroxine is present, this will facilitate its hydrolysis. Continue adding water until the solution is slightly cloudy, indicating saturation. Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.[13]

  • Isolation: Once the flask has reached room temperature, you can place it in an ice-water bath for 30 minutes to maximize crystal formation.

  • Filtration & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the collected crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and acquire an NMR spectrum to confirm purity.

Protocol 2: Purification by Acid/Base Extraction

This method is highly effective for removing non-acidic (neutral or basic) impurities.

  • Dissolution: Dissolve the crude boronic acid in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of sodium hydroxide (NaOH). The acidic boronic acid will react to form its sodium salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Wash Step: Combine the aqueous layers. You may perform an optional "back-wash" with a fresh portion of ethyl acetate to remove any remaining neutral impurities that may have been carried over.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise with stirring. The pure boronic acid will precipitate out as a solid as the pH becomes acidic (confirm with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water to remove any residual salts and then dry thoroughly under vacuum.

Section 3: Frequently Asked Questions (FAQs)

What are the most common impurities in commercial or crude (5-formyl-1-benzofuran-2-yl)boronic acid? The most common impurities include the boroxine trimer (cyclic anhydride), unreacted starting materials from the synthesis, homocoupling byproducts, and potentially protodeboronation products where the boronic acid group is replaced by a hydrogen.[5][14]

How does the electron-withdrawing formyl group affect the molecule's properties? The formyl (-CHO) group is strongly electron-withdrawing. This has two main effects:

  • Increased Acidity: It increases the Lewis acidity of the boron atom, making the boronic acid group more acidic than, for example, phenylboronic acid.

  • Boroxine Equilibrium: Electron-withdrawing groups tend to disfavor boroxine formation relative to electron-donating groups.[1][14] This is because they increase the electrophilicity of the boron atom, making the reverse reaction (hydrolysis of the boroxine) more favorable.[14] Despite this, boroxine is still a very common impurity.

What are the recommended storage conditions for this compound? To minimize degradation, (5-formyl-1-benzofuran-2-yl)boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. This prevents slow dehydration to the boroxine and potential air oxidation of the aldehyde group.

How can I reliably assess the final purity? A combination of techniques is recommended:

  • ¹H NMR: Check for the absence of impurity peaks and sharp, well-resolved signals. Quantitative NMR (qNMR) can be used for an exact purity assessment.

  • HPLC: A reversed-phase HPLC method can provide a precise percentage purity.[9][15]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Section 4: Quick Reference Data

Table 1: Common Impurities & Purification Strategies

Impurity NameTypical Analytical SignatureLikely CauseRecommended Removal Strategy
Boroxine Trimer Complex/broad ¹H NMR signals; High MW peak in MSDehydration of boronic acidHydrolyze with water, then recrystallize (Protocol 1)
Homocoupling Product Distinct set of aromatic signals; High MW peak in MSInefficient Pd-catalyzed synthesisRecrystallization or Column Chromatography (Reversed-Phase)
Protodeboronation Product Signals for 5-formylbenzofuran; Lower MWC-B bond cleavage (acid/heat)Recrystallization or Column Chromatography
Residual Solvents Characteristic solvent peaks in ¹H NMRIncomplete dryingDrying under high vacuum, potentially with gentle heating

Section 5: Visual Guides

Diagram 1: Boronic Acid ⇌ Boroxine Equilibrium This diagram illustrates the reversible dehydration reaction that forms the primary impurity, boroxine.

Caption: The equilibrium between the boronic acid monomer and its cyclic trimeric anhydride (boroxine).

Diagram 2: Purification Strategy Decision Tree

This workflow helps researchers select the most appropriate purification method based on initial analytical data.

Purification_Workflow start Crude Product Analysis (¹H NMR, LC-MS) is_boroxine Complex/Broad NMR? High MW Impurity? start->is_boroxine hydrolyze Step 1: Hydrolyze (Dissolve in solvent with H₂O, e.g., EtOH/H₂O) is_boroxine->hydrolyze Yes is_other_impurity Other Impurities Present? (e.g., Neutral Byproducts) is_boroxine->is_other_impurity No recrystallize Step 2: Recrystallize (Protocol 1) hydrolyze->recrystallize check_purity1 Check Purity (NMR, HPLC) recrystallize->check_purity1 check_purity1->is_other_impurity Impurities Remain pure_product Pure Product check_purity1->pure_product No Impurities acid_base Acid/Base Extraction (Protocol 2) is_other_impurity->acid_base Yes chromatography Reversed-Phase Chromatography (C18) is_other_impurity->chromatography If Acid/Base Fails check_purity2 Check Purity (NMR, HPLC) acid_base->check_purity2 chromatography->check_purity2 check_purity2->pure_product Pure

Caption: A decision tree for selecting the optimal purification strategy.

Section 6: References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Available at: [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5). Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Butcher, R. J., et al. (2025, October 28). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]

  • Maeda, K., et al. (2013, September 18). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles. Available at: [Link]

  • Iovine, P. M., & Kua, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]

  • HBCSE. Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Available at: [Link]

  • ResearchGate. (2025, October 17). Structural Interconversion Based on Intramolecular Boroxine Formation. Available at: [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Available at: [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Available at: [Link]

  • ResearchGate. 5-Formyl-2-furanboronic acid at 100 K. Available at: [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Université de Mons. Institutional Repository. Available at: [Link]

  • Maeda, K. (2013, April 3). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS. Available at: [Link]

  • University of Toronto. Recrystallization, filtration and melting point. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • University of Massachusetts. Recrystallization is the most common method for purifying solid compoun. Available at: [Link]

  • Miller, J. A., et al. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]

  • PubMed. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Available at: [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Available at: [Link]

  • ResearchGate. (2025, August 10). Hydrostability of Boroxines. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives. Available at:

  • PubChem - NIH. 5-Formylfuran-2-boronic acid. Available at: [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

  • PubMed. (2019, May 3). Arynes and Their Precursors from Arylboronic Acids via Catalytic C-H Silylation. Available at: [Link]

  • ResearchGate. Formylation of aryl boronic acids with AgOTf. Available at: [Link]

  • Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Available at: [Link]

  • PMC. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

Sources

Handling moisture sensitivity of benzofuran-2-yl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran-2-yl Boronic Acid Handling

Case ID: BZ-2-BA-STABILITY Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Benzofuran-2-yl boronic acids represent a unique challenge in medicinal chemistry. Unlike phenylboronic acids, they possess a specific electronic liability: the heteroatom (oxygen) donates electron density into the ring, significantly increasing the basicity of the C-2 carbon (the position attached to boron).

This creates a critical handling paradox:

  • Moisture Sensitivity (Reversible): Equilibrium with boroxine anhydrides (often mistaken for degradation).

  • Hydrolytic Instability (Irreversible): Rapid protodeboronation (C-B bond cleavage) in the presence of water and base.

This guide provides the protocols to distinguish between these two states and successfully utilize these reagents.

Module 1: Storage & Handling (The Basics)

FAQ: "My white powder has turned into a sticky, off-white solid. Is it dead?"

Diagnosis: Likely No . You are observing the Boroxine Equilibrium .[1][2] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon standing or drying. This is a reversible physical change, not chemical decomposition.

The Science: Boronic acids exist in a thermodynamic equilibrium with their anhydride forms.



Benzofuran-2-yl boronic acids are particularly prone to this due to the planar nature of the aromatic system favoring stacking.

Corrective Action:

  • For Stoichiometry: Assume a variable molecular weight between the monomer and trimer. Many chemists simply use the reagent in slight excess (1.2–1.5 equiv) to account for this.

  • Re-hydration (Optional): If precise stoichiometry is required, you can recrystallize from water/acetone, but this risks triggering the irreversible decomposition described below. Recommendation: Use as-is, correcting for mass.

FAQ: "NMR shows the benzofuran ring, but the boron signals are gone/shifted."

Diagnosis: Protodeboronation (Irreversible Decomposition). If you see a sharp singlet in the proton NMR corresponding to the C-2 proton (usually


 6.5–7.5 ppm depending on substitution) that was previously occupied by boron, the C-B bond has been cleaved.

Root Cause: Moisture + Trace Acid/Base


 Protonation at C-2 

Loss of Boric Acid.

Storage Protocol:

  • Temperature: -20°C is mandatory.

  • Atmosphere: Argon glovebox or sealed under

    
     with parafilm.
    
  • Container: Plastic (polypropylene) is preferred over glass if long-term storage is needed, as boronic acids can etch glass, leaching traces of base (alkali metals) that catalyze decomposition.

Module 2: Reaction Optimization (The Application)

The Core Conflict: Suzuki coupling requires base (to activate the boron), but base + water destroys benzofuran-2-yl boronic acids.

Visualizing the Problem

The following diagram illustrates the competition between the productive catalytic cycle and the destructive hydrolytic pathway.

ReactionPathways Start Benzofuran-2-yl Boronic Acid Active Boronate Anion (Active Species) Start->Active Activation Base Base (OH- / CO3--) Base->Active Product Coupled Product (Biaryl) Active->Product Transmetalation (Fast) Decomp Benzofuran (Protodeboronation) Active->Decomp Hydrolysis (If Transmetalation is slow) Pd Pd(II)-Ar Complex Pd->Product

Figure 1: The kinetic race. To succeed, the rate of Transmetalation must exceed the rate of Hydrolysis.

Troubleshooting Guide: Reaction Failures
SymptomDiagnosisSolution
Low Yield + Benzofuran Byproduct Protodeboronation. The base/water hydrolyzed the boronic acid before the Pd could use it.Switch to Protocol A (MIDA) or Protocol B (Anhydrous) .
Homocoupling (R-R) Oxidative Coupling. Oxygen entered the system.Degas solvents vigorously (sparge with Ar for 15 mins).
No Reaction (Starting Material Remains) Catalyst Poisoning or Inactive Boron .Benzofuran boronic acids can coordinate Pd via the furan oxygen. Use a bulky ligand (SPhos/XPhos) to prevent this.

Module 3: Proven Protocols

Do not rely on standard "Suzuki conditions" (e.g.,


). They will fail for this substrate class.
Protocol A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Scale-up and highly valuable substrates. Logic: MIDA boronates are stable to hydrolysis. Under specific conditions, they release the active boronic acid slowly.[3][4] This keeps the concentration of the free acid low, minimizing decomposition while maintaining enough for the catalyst to consume.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)[5]

    • Benzofuran-2-yl MIDA boronate (1.2 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (or XPhos Pd G2)

    • Base:

      
       (3.0 equiv)
      
    • Solvent: THF : Water (10:1)

  • Procedure:

    • Combine solids in a vial.

    • Add degassed solvent.

    • Heat to 60°C . (Note: Temperature is critical.[6][7] Below 60°C, MIDA hydrolysis is too slow; above 80°C, decomposition dominates).

    • Run for 2–6 hours.

Protocol B: The Anhydrous "Fluoride Activation"

Best for: Rapid screening when you cannot synthesize the MIDA boronate. Logic: Fluoride (


) activates boronic acids/esters without the high pH/water concentration that drives protonation.
  • Reagents:

    • Aryl Halide (1.0 equiv)[5]

    • Benzofuran-2-yl Boronic Acid (1.5 equiv)

    • Base: CsF (2.0 equiv) or TBAF (anhydrous)

    • Catalyst:

      
       (5 mol%) or PdCl2(dppf)
      
    • Solvent: Dry Dioxane or Toluene (Strictly Anhydrous).

  • Procedure:

    • Perform in a sealed tube or glovebox.

    • Heat to 80–100°C.

    • Critical Step: Add 4Å Molecular Sieves to the reaction vessel to scavenge any adventitious water.

Module 4: Advanced Mechanism (The "Why")

Understanding the mechanism allows you to predict which substrates will fail.

The Mechanism of Failure (Ipso-Protonation):

  • Activation: The boronic acid binds hydroxide (

    
    ) to form the boronate anion 
    
    
    
    .
  • Electronic Push: The oxygen in the benzofuran ring donates electrons (resonance), increasing electron density at C-2.

  • Protonation: A water molecule protonates C-2.

  • Collapse: The C-B bond breaks, releasing Boric Acid (

    
    ) and the neutral Benzofuran.
    

Predictive Stability Table:

Substrate StructureStability RiskRecommended Handling
Benzofuran-2-yl High Must use MIDA or Anhydrous conditions.
5-Methoxy-benzofuran-2-yl Critical Electron-donating group (OMe) pushes more density to C-2. Extremely unstable.
5-Cyano-benzofuran-2-yl Moderate Electron-withdrawing group (CN) stabilizes the C-B bond. Standard Suzuki may work.
Benzofuran-3-yl Low C-3 is less basic than C-2. Generally stable.[7][8]

References

  • Mechanistic Insight into Protodeboronation: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society.[1][9]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][9]

  • Anhydrous Fluoride Activation: Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry.

  • Boroxine Equilibrium: Iovine, P. M., et al. (2008). Boroxine Chemistry and Applications: A Perspective. Dalton Transactions.

Sources

Troubleshooting homocoupling side reactions of benzofuran boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Homocoupling Side Reactions

Ticket ID: #BZ-SM-404 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Benzofuran Challenge

Benzofuran boronic acids are deceptively challenging substrates in Suzuki-Miyaura cross-couplings. While they are essential scaffolds in medicinal chemistry (e.g., amiodarone, dronedarone), they suffer from a "dual-threat" instability:

  • Protodeboronation: Rapid hydrolysis of the C-B bond (especially at the C2 position), leading to the parent benzofuran.

  • Oxidative Homocoupling: The formation of symmetrical bis-benzofurans (dimers), driven by trace oxygen or improper catalyst cycling.

This guide focuses specifically on suppressing homocoupling , a side reaction that not only consumes your precious boronic acid but generates a highly fluorescent impurity that is often inseparable from your desired product by standard chromatography.

Diagnostic Module: Is it Homocoupling?

Before altering reaction conditions, confirm the identity of the impurity. Benzofuran dimers are notorious for "ghosting" on TLC due to intense fluorescence.

FeatureHomocoupling (Dimer) Protodeboronation (Hydrolysis)
Structure Ar-Ar (Benzofuran-Benzofuran)Ar-H (Benzofuran)
Mass (LC-MS)


TLC Behavior Often runs higher (less polar) than product.Runs very high (non-polar).
UV/Vis Intense Fluorescence (often blue/green).Standard UV absorption.
Stoichiometry Consumes 2 equiv. of Boronic Acid.Consumes 1 equiv. of Boronic Acid.

Mechanistic Insight: The "Oxygen Trap"

Homocoupling in Suzuki reactions is rarely a random event; it is almost always oxidative .

The Competing Pathways

The diagram below illustrates the critical "fork in the road." In the presence of Oxygen (


), the Palladium catalyst is diverted from the productive catalytic cycle into an oxidative pathway that consumes two molecules of your benzofuran boronic acid.

Suzuki_Homocoupling Start Benzofuran Boronic Acid TransMet Transmetallation Start->TransMet Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Peroxo Peroxo-Pd(II) Species Pd0->Peroxo + O2 OxAdd->TransMet + Base Prod Cross-Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Oxygen Trace O2 (The Enemy) Homo Homocoupled Dimer Peroxo->Homo + 2x Boronic Acid

Figure 1: The mechanism of oxidative homocoupling. Note that Oxygen intercepts the Pd(0) species, creating a peroxo-complex that rapidly reacts with the electron-rich benzofuran boronic acid.

Troubleshooting Guides (Q&A)

Category A: Atmosphere & Oxygen Control

Q: I used a balloon of Argon, but I still see 15% homocoupling. Why? A: Benzofuran boronic acids are electron-rich and exceptionally sensitive to oxidative coupling. A simple balloon purge (displacement) is insufficient to remove dissolved oxygen from solvents like Dioxane or DMF.

  • The Fix: You must use Sparging or Freeze-Pump-Thaw .

    • Sparging: Actively bubble Argon through the solvent (subsurface) for at least 15-20 minutes before adding the catalyst.

    • Protocol: See the "Gold Standard" protocol below.

Q: Does the choice of base affect homocoupling? A: Yes. While bases are necessary for transmetallation, strong bases (like hydroxide or ethoxide) can accelerate the formation of "ate" complexes which are more prone to oxidation.

  • The Fix: Switch to mild, anhydrous bases.

    • Recommendation: Use

      
        (Potassium Phosphate Tribasic) or 
      
      
      
      . Avoid
      
      
      or
      
      
      unless necessary.
Category B: Kinetic Control

Q: My reaction works but the dimer is inseparable. How do I stop it from forming? A: If you cannot remove the oxygen entirely, you must starve the reaction of the boronic acid.[1][2][3] Homocoupling is second-order with respect to the boronic acid (requires two molecules), while cross-coupling is first-order.

  • The Fix: Slow Addition Strategy.

    • Do not dump all reagents in at once.

    • Add the Benzofuran Boronic Acid (dissolved in solvent) via a syringe pump over 1–2 hours to the mixture containing the Aryl Halide and Catalyst.

    • Result: The steady-state concentration of boronic acid remains low, statistically favoring the reaction with the Aryl Halide.

Category C: Catalyst Selection

Q: I am using Pd(OAc)2. Could this be the problem? A: Potentially.


 is a Pd(II) source. To enter the cycle, it must be reduced to Pd(0).[4] Often, the boronic acid itself acts as the reducing agent, sacrificing itself in a stoichiometric homocoupling event to generate the active Pd(0).
  • The Fix:

    • Use a Pd(0) source:

      
       or 
      
      
      
      .
    • Use a Precatalyst: Buchwald G3/G4 precatalysts reduce cleanly without consuming substrate.

    • Add a Reductant: If you must use Pd(II), add 5-10 mol% of Potassium Formate . This acts as a sacrificial reductant, sparing your benzofuran.

Advanced Strategy: Substrate Engineering

If the boronic acid is too unstable, stop using the free acid.

The Solution: MIDA Boronates N-Methyliminodiacetic acid (MIDA) boronates are cage-like structures that mask the boron atom. They do not transmetallate until they are hydrolyzed.

  • Why it works: Under aqueous basic conditions (e.g.,

    
    ), the MIDA group hydrolyzes slowly. This releases the active boronic acid gradually into the solution.
    
  • Effect: This creates an intrinsic "slow addition" effect without needing a syringe pump, keeping concentrations low and suppressing homocoupling.

The "Gold Standard" Protocol

Objective: Cross-coupling of 2-Benzofuranyl Boronic Acid with an Aryl Bromide, minimizing homocoupling.

Reagents:

  • Aryl Bromide (1.0 equiv)[5]

  • Benzofuran Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Solvent Prep (Critical): Combine Dioxane and Water in a separate flask. Insert a long needle connected to an Argon line directly into the liquid. Bubble vigorously for 20 minutes.

  • Solids Assembly: In the reaction vial, add the Aryl Bromide, Base, and Catalyst. Cap with a septum.

  • Purge: Evacuate the vial and backfill with Argon (3 cycles).

  • Solvent Transfer: Transfer the degassed solvent to the reaction vial via syringe.

  • Substrate Addition (The Trick):

    • Dissolve the Benzofuran Boronic Acid in a separate portion of degassed Dioxane.

    • Heat the reaction vial to 80°C.

    • Slowly add the Boronic Acid solution dropwise (or via syringe pump) over 30–60 minutes.

  • Monitoring: Monitor by LC-MS. If the dimer peak appears, increase the addition time or switch to a MIDA boronate.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6] Journal of the American Chemical Society, 131(20), 6961–6963.[6] Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Support Center: Optimizing Base Selection for Sensitive Aldehyde-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuanced challenge of using aldehyde-containing boronic acids in organic synthesis. These powerful bifunctional reagents are cornerstones in the construction of complex molecules for pharmaceutical and materials science applications. However, the inherent reactivity of the aldehyde group, coupled with the Lewis acidity of the boronic acid, presents a unique set of stability and reactivity challenges.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic and scientifically grounded approach to selecting the optimal base for your reaction. We will move beyond simple recommendations to explain the underlying chemical principles, helping you troubleshoot effectively and achieve reproducible, high-yielding results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with these sensitive substrates.

Q1: Why are aldehyde-containing boronic acids, like 4-formylphenylboronic acid, considered "sensitive"?

Aldehyde-containing boronic acids possess two reactive functional groups that can participate in undesired side reactions, particularly under basic conditions required for cross-coupling.[1] The primary sensitivities are:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is a common decomposition pathway, often accelerated at high pH and temperature, leading to the formation of benzaldehyde as a significant byproduct and loss of your key building block.[2][3]

  • Aldehyde Reactivity: The aldehyde group is susceptible to base-catalyzed reactions such as aldol condensations, Cannizzaro reactions (especially with strong bases), and other nucleophilic additions.[4] These side reactions consume the starting material and complicate purification.

  • Trimerization: Boronic acids can reversibly form cyclic trimeric anhydrides known as boroxines.[1] While not a decomposition pathway, this equilibrium can affect the concentration and reactivity of the monomeric boronic acid in solution.

Q2: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?

The base is not merely a spectator; it is an essential activator in the catalytic cycle.[5][6] Its main function is to facilitate the crucial transmetalation step.[5][7] The generally accepted mechanism involves the base activating the boronic acid to form a more nucleophilic boronate species (a tetrahedral adduct).[5][8][9] This "ate" complex is then competent to transfer its organic group (the formylphenyl group, in this case) to the palladium center, regenerating the catalyst for the next cycle.[5][10] The choice and strength of the base directly influence the rate and efficiency of this key step.[5]

Q3: What is the practical difference between using an inorganic base (like K₂CO₃) versus an organic base (like Et₃N)?

The choice between inorganic and organic bases involves a trade-off between reactivity, solubility, and potential side reactions.

  • Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most commonly used bases in Suzuki-Miyaura couplings.[5] They are generally more effective at promoting the formation of the active boronate species, often leading to higher reaction rates and yields.[5][11] However, their higher basicity can also accelerate the undesired protodeboronation and aldehyde side reactions if not carefully controlled.[2][12] Their solubility can also be a factor, often requiring aqueous or biphasic solvent systems.[5]

  • Organic Bases (e.g., Triethylamine (Et₃N), DBU): These are typically weaker and less nucleophilic than their inorganic counterparts.[13] They are often used when substrates are sensitive to strong bases or when anhydrous conditions are strictly required.[4] While they may be less effective at activating the boronic acid, leading to slower reactions, they can sometimes provide a cleaner reaction profile by minimizing base-induced decomposition.[8]

Q4: Some inorganic bases are hygroscopic. How critical is it to handle them under anhydrous conditions?

Very critical, especially for ensuring reproducibility. Hygroscopic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) readily absorb atmospheric moisture.[14][15] This absorbed water can have several detrimental effects:

  • Inconsistent Molarity: The actual amount of active base will be lower than calculated, leading to inconsistent reaction rates and yields.

  • Promotion of Protodeboronation: Water is the proton source for protodeboronation.[2] An uncontrolled amount of water can significantly increase the rate of this undesired side reaction.

Best Practice: Always use freshly opened bases or those stored in a desiccator.[16] For highly sensitive reactions, consider weighing hygroscopic bases in a glovebox or using pre-weighed vials packaged under an inert atmosphere.[14][17]

Section 2: Troubleshooting Guide - A Problem-Oriented Approach

This section provides a logical framework for diagnosing and solving common experimental issues.

Problem 1: Low or No Conversion of Starting Material

Possible Cause: The base is not effective enough to promote transmetalation at the reaction temperature. This can be due to insufficient basicity or poor solubility in the chosen solvent system.

Troubleshooting Steps:

  • Increase Basicity Systematically: If you started with a mild base like potassium bicarbonate (KHCO₃) or an organic base, switch to a stronger, commonly effective base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).[5][11]

  • Enhance Solubility: If using a base like K₃PO₄ in a purely organic solvent like toluene, consider switching to a solvent system that improves its solubility, such as a mixture of toluene/water or dioxane/water.[5] The presence of water can also facilitate the formation of the active boronate species.[13]

  • Consider Cesium Carbonate (Cs₂CO₃): For particularly challenging couplings, Cs₂CO₃ is often effective due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation.[4][5]

Problem 2: Significant Protodeboronation Byproduct Observed (e.g., Benzaldehyde)

Possible Cause: The reaction conditions (base strength, temperature, water content) are too harsh, favoring the decomposition of the boronic acid over the desired cross-coupling.[2]

Troubleshooting Steps:

  • Decrease Base Strength: If you are using a strong base like potassium hydroxide (KOH) or potassium tert-butoxide, switch to a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[7] Fluoride ions are known to activate boronic acids effectively while being less basic, which can suppress protodeboronation.[4]

  • Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[18] Determine if the reaction can proceed efficiently at a lower temperature (e.g., 80 °C instead of 110 °C). A time-course study via HPLC or GC-MS can help find the optimal balance.

  • Control Water Content: While some water can be beneficial, excess water provides the proton source for this side reaction. If using a biphasic system, try reducing the proportion of water. If anhydrous conditions are being used, ensure the solvent and base are truly dry.

Problem 3: Formation of Aldehyde-Related Byproducts (e.g., from Aldol or Cannizzaro reactions)

Possible Cause: The chosen base is too nucleophilic or too strong, directly attacking the aldehyde carbonyl or catalyzing its self-condensation. This is particularly problematic with strong bases like NaOH or KOH.[4]

Troubleshooting Steps:

  • Switch to Non-Nucleophilic Bases: Use carbonate (CO₃²⁻) or phosphate (PO₄³⁻) bases. These are sufficiently basic to activate the boronic acid but are poor nucleophiles, minimizing direct interaction with the aldehyde.[5]

  • Employ Sterically Hindered Bases: Organic bases like triethylamine (Et₃N) or DBU can be effective. Their steric bulk can disfavor interaction with the aldehyde group while still being able to activate the boronic acid.

  • Use Fluoride-Based Activators: As mentioned, bases like KF or CsF can be excellent choices for base-sensitive substrates as they activate the boronic acid through a different mechanism (formation of a fluoroboronate) that does not require high pH.[4][7]

Logical Flow for Base Optimization

The following diagram illustrates a decision-making workflow for selecting and optimizing the base for a sensitive aldehyde-containing boronic acid.

Base_Optimization_Workflow Start Start: Suzuki Coupling with Aldehyde-Boronic Acid Screen_Bases Initial Screen: 1. K₂CO₃ (mild, common) 2. K₃PO₄ (stronger, common) 3. Et₃N (organic, anhydrous) Start->Screen_Bases Analyze Analyze Outcome by HPLC / GC-MS Screen_Bases->Analyze Good_Yield High Yield, Clean Reaction Analyze->Good_Yield Success Low_Conversion Low Conversion Analyze->Low_Conversion Problem Protodeboronation High Protodeboronation Analyze->Protodeboronation Problem Aldehyde_Side_Rxn Aldehyde Side Reactions Analyze->Aldehyde_Side_Rxn Problem Troubleshoot_Conversion Use Stronger Base (Cs₂CO₃) or Improve Solubility (add H₂O) Low_Conversion->Troubleshoot_Conversion Troubleshoot_Proto Use Milder Base (KF, CsF) or Lower Temperature Protodeboronation->Troubleshoot_Proto Troubleshoot_Aldehyde Use Non-Nucleophilic Base (Carbonates, Phosphates) or Fluoride Source (KF) Aldehyde_Side_Rxn->Troubleshoot_Aldehyde Troubleshoot_Conversion->Analyze Re-evaluate Troubleshoot_Proto->Analyze Re-evaluate Troubleshoot_Aldehyde->Analyze Re-evaluate

Caption: A workflow for systematic base selection and troubleshooting.

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for Small-Scale Base Screening

This protocol is designed for the efficient screening of multiple bases for the Suzuki-Miyaura coupling of 4-formylphenylboronic acid with a generic aryl bromide.

Materials:

  • 4-Formylphenylboronic acid (1.2 equiv, e.g., 0.30 mmol, 45.0 mg)

  • Aryl bromide (1.0 equiv, e.g., 0.25 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%, 0.005 mmol, 5.8 mg)

  • Bases for screening (2.0 equiv, 0.50 mmol): K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N

  • Solvent: e.g., Dioxane/H₂O (4:1 mixture, 2.5 mL)

  • Internal standard for analysis (e.g., dodecane)

Procedure:

  • To a set of identical reaction vials equipped with stir bars, add the aryl bromide, 4-formylphenylboronic acid, and the palladium catalyst.

  • To each vial, add one of the selected bases (2.0 equivalents).

  • Add the internal standard to each vial.

  • Evacuate and backfill each vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (Dioxane/H₂O) to each vial via syringe.

  • Place the vials in a preheated reaction block or oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reactions for a set time (e.g., 12 hours).

  • After cooling, quench a small aliquot of each reaction mixture with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion and relative ratio of product to byproducts.

Data Presentation: Example Base Screening Results

The following table summarizes hypothetical but representative data from the screening protocol described above.

BaseConversion of Aryl Bromide (%)Desired Product Yield (%)Protodeboronation Byproduct (%)
K₂CO₃ 857510
K₃PO₄ >998811
Cs₂CO₃ >99927
Et₃N 3025<5

Yields are determined by GC analysis relative to an internal standard. Conditions: Aryl bromide (1 equiv), 4-formylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), Base (2 equiv), Dioxane/H₂O (4:1), 90 °C, 12 h.

This data clearly shows that while the organic base (Et₃N) minimizes side reactions, it is inefficient for this transformation. The inorganic bases are more effective, with Cs₂CO₃ providing the best balance of high yield and minimal byproduct formation.[5]

Section 4: Key Mechanistic Visualizations

Understanding the competing reaction pathways is crucial for rational optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Pd(0) Catalytic Cycle cluster_1 Boron Activation Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition p1 OxAdd->p1 Transmetal L₂Pd(II)(Ar¹)(Ar²) p2 Transmetal->p2 Ar1Ar2 Ar¹-Ar² (Product) Transmetal->Ar1Ar2 p1->Transmetal Transmetalation p2->Pd0 Reductive Elimination Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal Transfers Ar² to Palladium Competing_Pathways Start Ar-B(OH)₂ (Aldehyde-Boronic Acid) Base_Catalyst + Base + Pd Catalyst + Heat Productive Desired Pathway: Suzuki Coupling Base_Catalyst->Productive Decomposition Decomposition Pathway: Protodeboronation Base_Catalyst->Decomposition SideReaction Side Reaction Pathway: Aldehyde Reactivity Base_Catalyst->SideReaction Product Ar-Ar' (Coupled Product) Productive->Product Byproduct Ar-H (Benzaldehyde) Decomposition->Byproduct Aldehyde_Byproducts Aldol/Cannizzaro Products SideReaction->Aldehyde_Byproducts

Caption: Balancing the desired reaction against potential decomposition and side reactions.

References

  • Liu, C., Li, X., & Wu, Y. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. Organic & Biomolecular Chemistry, 13(10), 2969-2974.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17595-17610.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • Wikipedia. (n.d.).
  • Whiting, A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5364-5371.
  • Chirik Group. (2022, February 15). Transmetalation of Boron reagents. Princeton University.
  • Saffon-Merceron, N., et al. (2022).
  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Zhang, Z. (2016). Roles of Bases in Transition-Metal Catalyzed Organic Reactions.
  • Sintim, H. O., et al. (2024). Lewis base-catalyzed activation of boronic acids and boronic esters and application in a Giese-type addition reaction.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Accounts of Chemical Research, 28(10), 2133-2183.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Melchiorre, P., et al. (2018). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. American Chemical Society.
  • ResearchGate. (2019, November 19).
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Wikipedia.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • BenchChem. (n.d.). A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. BenchChem.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Formylphenylboronic acid. Fisher Scientific.
  • Alliance Chemical. (2026, February 9). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Alliance Chemical.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2025, August 6). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Jensen, K. F., & McQuade, D. T. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • PerMix. (2025, December 9).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (5-formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for (5-formyl-1-benzofuran-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. Benzofuran derivatives are prevalent scaffolds in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The boronic acid functional group further enhances its utility, enabling versatile cross-coupling reactions. Accurate spectroscopic characterization is paramount for structural confirmation and purity assessment. This document synthesizes predictive data based on established NMR principles and comparative analysis with structurally related analogs to provide a definitive guide to interpreting the ¹H NMR spectrum of the title compound. We will dissect the electronic effects of the formyl and boronic acid substituents on the benzofuran core, present a detailed experimental protocol for acquiring high-resolution spectra, and provide a framework for confident spectral assignment.

The Target Molecule: Structure and Proton Environments

(5-formyl-1-benzofuran-2-yl)boronic acid possesses a rigid heterocyclic core with distinct proton environments that are highly sensitive to the electronic nature of its substituents. The key to accurate spectral interpretation lies in understanding how the electron-withdrawing characteristics of the C5-formyl (CHO) group and the C2-boronic acid [B(OH)₂] group modulate the electron density across the aromatic system.

The structure and standard IUPAC numbering are illustrated below. The key protons for NMR analysis are H-3 on the furan ring and H-4, H-6, and H-7 on the benzene ring, in addition to the aldehyde proton (CHO) and the hydroxyl protons of the boronic acid.

G cluster_0 (5-formyl-1-benzofuran-2-yl)boronic acid mol mol H3 H-3 H4 H-4 H7 H-7 H6 H-6 CHO CHO BOH2 B(OH)₂

Figure 1: Structure and key proton environments of (5-formyl-1-benzofuran-2-yl)boronic acid.

Predicted ¹H NMR Spectral Data and Comparative Analysis

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Insights
CHO 9.95 - 10.10Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and magnetic anisotropy of the carbonyl group. Its chemical shift is consistently found above 9.5 ppm.[4]
B(OH)₂ 8.30 - 8.50Broad Singlet (br s)N/AThe acidic protons of the boronic acid are exchangeable. In DMSO-d₆, they typically appear as a broad signal. Note that this signal can disappear upon addition of D₂O.
H-4 8.25 - 8.35Doublet (d)J ≈ 1.5-2.0 HzThis proton is in the peri position to the strongly electron-withdrawing C5-formyl group, resulting in significant deshielding and a substantial downfield shift. It will appear as a sharp doublet due to a small four-bond (⁴J) coupling to H-6.
H-6 7.95 - 8.05Doublet of Doublets (dd)J ≈ 8.5-9.0 Hz, 1.5-2.0 HzH-6 is ortho to the formyl group, causing a downfield shift. It is coupled to both H-7 (ortho coupling, ³J) and H-4 (meta coupling, ⁴J), resulting in a doublet of doublets.
H-7 7.80 - 7.90Doublet (d)J ≈ 8.5-9.0 HzThis proton is ortho to H-6, showing a large ortho coupling constant. Its chemical shift is influenced by both the fused furan ring and the distant formyl group.
H-3 7.50 - 7.60Singlet (s)N/AIn unsubstituted benzofuran, H-3 appears around 6.7 ppm.[5] The adjacent C2-boronic acid group is electron-withdrawing, deshielding H-3 and shifting it significantly downfield.
Dissecting the Substituent Effects:
  • The Benzofuran Core: In the parent benzofuran molecule, the aromatic protons (H4-H7) resonate between approximately 7.1 and 7.6 ppm, while the furan protons H-2 and H-3 are more shielded, appearing at ~7.6 ppm and ~6.7 ppm, respectively (in CDCl₃).[5]

  • Influence of the C2-Boronic Acid: Introducing a boronic acid group at the C-2 position primarily affects the adjacent H-3 proton. The boron atom's empty p-orbital imparts an electron-withdrawing inductive effect, deshielding H-3 and shifting its resonance downfield. This effect is localized and has a lesser impact on the protons of the benzene ring.

  • Influence of the C5-Formyl Group: The aldehyde is a powerful deactivating and electron-withdrawing group. Its effect is most pronounced on the protons ortho (H-4, H-6) and para (H-7, relative to the point of fusion) to it. This leads to a significant downfield shift for all protons on the benzene ring compared to the unsubstituted parent compound. The most dramatic effect is on H-4, which experiences both through-bond inductive effects and through-space deshielding from the carbonyl.

The combination of these two electron-withdrawing groups results in a spectrum where all proton signals are shifted significantly downfield compared to simple benzofuran, providing a unique and identifiable fingerprint for the molecule.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To obtain a self-validating and high-quality spectrum, the following protocol is recommended. The key challenge with boronic acids is their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration.[6] Using a polar, aprotic solvent like DMSO-d₆ helps to minimize this by solvating the boronic acid hydroxyl groups.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (5-formyl-1-benzofuran-2-yl)boronic acid directly into a clean, dry NMR tube.

    • Using a calibrated pipette, add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D).

    • Add a minimal amount of an internal standard, typically tetramethylsilane (TMS), to set the reference chemical shift at 0.00 ppm.

    • Cap the NMR tube securely and vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief, gentle warming may be required for less soluble samples.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[7][8]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for at least 5 minutes.

    • Perform standard instrument tuning and shimming procedures to maximize magnetic field homogeneity and obtain sharp, symmetrical peaks.

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse angle. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., from -1 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratios of the different protons. The integration should correspond to the number of protons in each environment (e.g., 1H for the aldehyde, 1H for H-3, etc.).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (5-Formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, (5-formyl-1-benzofuran-2-yl)boronic acid and its derivatives represent a class of compounds with significant potential. Their unique structural motifs, incorporating a reactive boronic acid and a versatile formyl group on a benzofuran scaffold, make them valuable intermediates in the synthesis of complex bioactive molecules.[1][2] Accurate and comprehensive characterization of these molecules is paramount to ensuring the quality, efficacy, and safety of downstream applications. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only molecular weight confirmation but also invaluable structural information through fragmentation analysis.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of (5-formyl-1-benzofuran-2-yl)boronic acid, drawing upon established principles and experimental data from analogous compounds. We will explore the nuances of different ionization techniques, delve into predictable fragmentation pathways, and offer detailed experimental protocols to empower researchers in their analytical endeavors.

The Analytical Imperative: Why Mass Spectrometry?

The structural integrity and purity of (5-formyl-1-benzofuran-2-yl)boronic acid are critical for its successful application in drug development. Mass spectrometry offers a sensitive and specific means to:

  • Confirm Molecular Identity: Precisely determine the molecular weight of the target compound.

  • Elucidate Structure: Deduce the connectivity of atoms through controlled fragmentation.

  • Identify Impurities: Detect and characterize process-related impurities or degradation products.

  • Monitor Reactions: Track the progress of chemical reactions involving this key building block.

This guide will focus on electrospray ionization (ESI) as the primary technique due to its wide applicability to polar, small molecules. We will also draw comparisons with Atmospheric Pressure Chemical Ionization (APCI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) to provide a comprehensive overview.

Comparing Ionization Techniques: A Data-Driven Approach

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[3][4] For a polar molecule like (5-formyl-1-benzofuran-2-yl)boronic acid, ESI, APCI, and MALDI present distinct advantages and disadvantages.

Ionization TechniquePrincipleAdvantages for (5-formyl-1-benzofuran-2-yl)boronic acidDisadvantages & Mitigation
Electrospray Ionization (ESI) Soft ionization where ions are generated from a charged droplet.High sensitivity for polar molecules.[3] Easily coupled with liquid chromatography (LC) for high-throughput analysis.[5]Susceptible to ion suppression. Potential for in-source dehydration and boroxine formation. Mitigation: Optimized solvent conditions (e.g., use of ammonium acetate buffer) and gentle source parameters.[5]
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization initiated by a corona discharge.Suitable for less polar to moderately polar compounds.[3][4] Less prone to matrix effects than ESI.Can induce thermal degradation of sensitive molecules. May produce more complex spectra with adducts.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix and ionized by a laser.Excellent for high-throughput screening.[6] Tolerant of salts and buffers.Less commonly coupled with LC. Matrix interference in the low mass range can be problematic for small molecules.[6]

Expert Recommendation: For routine analysis and structural elucidation of (5-formyl-1-benzofuran-2-yl)boronic acid, UPLC-ESI-MS/MS is the recommended platform. Its high sensitivity, compatibility with chromatographic separation, and ability to generate rich fragmentation data provide the most comprehensive analytical solution.

Deciphering the Fragmentation Puzzle: A Predictive Analysis

Collision-Induced Dissociation (CID) of the protonated molecule of (5-formyl-1-benzofuran-2-yl)boronic acid (exact mass: 190.0437 Da)[7] is expected to yield a series of characteristic fragment ions. Based on the known fragmentation patterns of benzofurans, aldehydes, and boronic acids, we can predict the following key fragmentation pathways.[8][9][10]

Fragmentation_Pathway M [M+H]+ m/z 191.0516 F1 [M+H - H2O]+ m/z 173.0410 M->F1 - H2O F3 [M+H - B(OH)3]+ m/z 129.0340 M->F3 - B(OH)3 F2 [M+H - H2O - CO]+ m/z 145.0454 F1->F2 - CO F4 [M+H - H2O - B(OH)2]+ m/z 129.0340 F1->F4 - B(OH)2•

Key Predicted Fragmentation Pathways:

  • Loss of Water (-18 Da): A facile neutral loss from the boronic acid moiety is expected, leading to the formation of a dehydrated ion at m/z 173.0410. This is a common fragmentation for boronic acids.

  • Loss of Carbon Monoxide (-28 Da): Subsequent to dehydration, the formyl group can lose carbon monoxide, resulting in a fragment at m/z 145.0454.[9]

  • Loss of Boric Acid (-62 Da): Cleavage of the C-B bond can lead to the loss of boric acid, B(OH)₃, resulting in a benzofuran fragment at m/z 129.0340.

  • Loss of a Boronic Acid Radical (-44 Da) from the Dehydrated Ion: The dehydrated precursor ion can undergo cleavage of the C-B bond to lose a B(OH)₂ radical, also leading to the fragment at m/z 129.0340.

Table of Predicted Fragment Ions:

m/z (Predicted)Proposed FormulaDescription
191.0516C₉H₈BO₄⁺Protonated Molecule
173.0410C₉H₆BO₃⁺Loss of H₂O
145.0454C₈H₆BO₂⁺Loss of H₂O and CO
129.0340C₉H₅O₂⁺Loss of B(OH)₃

Experimental Protocols

The following protocols provide a starting point for the analysis of (5-formyl-1-benzofuran-2-yl)boronic acid. Optimization may be necessary based on the specific instrumentation and experimental goals.

UPLC-ESI-MS/MS Analysis

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Conditions cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve sample in Acetonitrile/Water (50:50) P2 Filter through 0.22 µm syringe filter P1->P2 U1 Column: C18 (e.g., Acquity BEH C18) P2->U1 U2 Mobile Phase A: 10 mM Ammonium Acetate in Water U1->U2 U3 Mobile Phase B: Acetonitrile U2->U3 U4 Gradient Elution U3->U4 M1 Ion Source: ESI (Positive Ion Mode) U4->M1 M2 Full Scan (m/z 50-300) M1->M2 M3 Targeted MS/MS of m/z 191.05 M2->M3 D1 Extract Ion Chromatograms M3->D1 D2 Analyze Fragmentation Spectrum D1->D2

1. Sample Preparation:

  • Prepare a stock solution of (5-formyl-1-benzofuran-2-yl)boronic acid in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 1-10 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.
  • Mobile Phase A: 10 mM ammonium acetate in water.[5]
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.3-0.5 mL/min.
  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions (ESI Positive Ion Mode):

  • Capillary Voltage: 2.5-3.5 kV.
  • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
  • Source Temperature: 120-150 °C.
  • Desolvation Gas (N₂) Flow: 600-800 L/hr.
  • Desolvation Temperature: 350-450 °C.
  • Acquisition Mode:
  • Full Scan: m/z 50-300 to detect the parent ion.
  • Targeted MS/MS (Product Ion Scan): Isolate the precursor ion at m/z 191.05 and apply a collision energy (typically 10-30 eV) to generate fragment ions.
Data Analysis and Interpretation
  • Molecular Ion Confirmation: In the full scan spectrum, verify the presence of the protonated molecule at m/z 191.0516. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) should be observable.

  • Fragmentation Analysis: In the MS/MS spectrum, identify the fragment ions corresponding to the predicted losses of water, carbon monoxide, and boric acid.

  • Structural Confirmation: The presence of these characteristic fragments provides strong evidence for the structure of (5-formyl-1-benzofuran-2-yl)boronic acid.

Troubleshooting Common Analytical Challenges

  • Poor Ionization: If signal intensity is low, consider adjusting the pH of the mobile phase or trying a different ionization source like APCI.

  • In-source Fragmentation: If the molecular ion is weak and fragment ions are prominent in the full scan, reduce the cone voltage and source temperature.

  • Boroxine Formation: The trimerization of boronic acids to form boroxines is a known issue.[5] This can be minimized by using fresh solutions and avoiding high concentrations. UPLC separation should effectively resolve the monomer from any oligomeric species.

Conclusion

The mass spectrometric analysis of (5-formyl-1-benzofuran-2-yl)boronic acid is a critical component of its characterization in a drug development setting. A well-optimized UPLC-ESI-MS/MS method provides a robust and sensitive platform for confirming its identity and elucidating its structure through detailed fragmentation analysis. By understanding the principles of different ionization techniques and the predictable fragmentation behavior of this molecule, researchers can confidently generate high-quality analytical data to support their research and development activities.

References

  • Bandyopadhyay, A., & Naughton, M. (2020). Total synthesis of natural products containing benzofuran rings. RSC Advances, 10(45), 26863-26895. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Trimpin, S. (2016, March 1). A Convenient Alternative to MALDI and ESI. Spectroscopy Online. [Link]

  • Langley, J. (2025, September 9). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. [Link]

  • PubChem. (n.d.). (2-Formylbenzofuran-5-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Pandiyan, P., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(17), 6891-6897. [Link]

  • Trimpin, S. (2016, September 16). From MALDI and ESI to MAI. The Analytical Scientist. [Link]

  • de Souza, M. V. N., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • de Souza, M. V. N., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (n.d.). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. [Link]

  • MassBank. (n.d.). Home. Retrieved from [Link]

  • PubChem. (n.d.). 5-Formylfuran-2-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Singh, P., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. World Journal of Pharmaceutical Research, 11(9), 1349-1361. [Link]

  • Nasiri, M. A., et al. (2023). Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN. [Link]

  • Iannazzo, D., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2388. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • mzCloud. (n.d.). 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone. Retrieved from [Link]

  • Kim, J., et al. (2025). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Metabolites, 15(8), 1013. [Link]

  • Singh, P., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-Science, 12(5), 280-290. [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

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IR spectroscopy peaks for formyl and boronic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Formyl and Boronic Acid Functional Groups

Introduction: The Vibrational Language of Molecules

In the landscape of pharmaceutical development and molecular research, the unambiguous identification of functional groups is a cornerstone of structural elucidation and quality control. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique that provides a unique vibrational fingerprint of a molecule. By measuring the absorption of infrared radiation by a sample, we can identify the specific bonds and functional groups present, as different bonds vibrate at characteristic frequencies.

This guide, prepared for researchers, scientists, and drug development professionals, offers a detailed comparison of the IR spectral signatures of two functional groups of paramount importance in modern chemistry: the formyl (aldehyde) group and the boronic acid group. While both are critical moieties in organic synthesis and medicinal chemistry, their IR spectra are distinctly different, allowing for clear differentiation. We will delve into the mechanistic origins of their characteristic absorption peaks, provide comparative data, and outline a robust experimental protocol for acquiring high-quality spectra.

The Formyl (Aldehyde) Functional Group: A Tale of Two Stretches

The aldehyde functional group (-CHO) is defined by a carbonyl center (C=O) bonded to a hydrogen atom and an R group. Its IR spectrum is dominated by two highly diagnostic vibrational modes: the C=O stretch and the unique C-H stretch of the formyl hydrogen.

The Carbonyl (C=O) Stretching Vibration

The C=O double bond is a strong dipole, resulting in a characteristically intense and sharp absorption peak. The position of this peak is sensitive to the electronic environment of the carbonyl group.

  • Saturated Aliphatic Aldehydes: These typically exhibit a C=O stretching band in the 1740-1720 cm⁻¹ region.[1][2]

  • α,β-Unsaturated and Aromatic Aldehydes: When the aldehyde is conjugated with a double bond or an aromatic ring, the C=O absorption shifts to a lower wavenumber, appearing in the 1710-1685 cm⁻¹ range.[1][3][4]

Causality: This shift to lower frequency (lower energy) upon conjugation is a direct result of resonance. Delocalization of π-electrons reduces the double-bond character of the carbonyl group, effectively weakening and lengthening the C=O bond. A weaker bond requires less energy to vibrate, hence the lower wavenumber. For instance, the C=O stretch in benzaldehyde is observed around 1705 cm⁻¹.[3][4]

The Aldehydic (Formyl) C-H Stretching Vibration

This is arguably the most definitive feature of an aldehyde in an IR spectrum. The C-H bond of the formyl group gives rise to two weak to moderate absorptions between 2880 cm⁻¹ and 2695 cm⁻¹ .[1][3][5]

  • A peak typically appears near 2850-2820 cm⁻¹ .[6]

  • A second, often more distinct peak, appears near 2750-2720 cm⁻¹ .[1][6][7]

This pair of peaks is a result of Fermi Resonance .[6][8] This phenomenon occurs when a fundamental vibrational mode (in this case, the C-H stretch) accidentally has nearly the same energy as an overtone or combination band (the first overtone of the C-H bending vibration, which appears around 1390 cm⁻¹).[6][8] This interaction causes the two energy levels to "repel" each other and results in two absorption bands instead of one. The peak around 2720 cm⁻¹ is particularly diagnostic as it appears in a region of the spectrum that is typically devoid of other absorptions.[1][2]

Caption: Key vibrational modes of the formyl group.

The Boronic Acid Functional Group: Dominated by B-O and O-H Vibrations

The boronic acid group, -B(OH)₂, is a Lewis acid characterized by a boron atom bonded to two hydroxyl groups and an R group. Its IR spectrum is markedly different from that of an aldehyde, with key features arising from O-H and B-O bonds.

The O-H Stretching Vibration

In the solid state, boronic acids extensively form intermolecular hydrogen bonds, creating dimeric or polymeric structures. This leads to a very strong and exceptionally broad absorption band for the O-H stretch, typically spanning the 3600-3200 cm⁻¹ region .[9][10] The broadness of this peak is a hallmark of strong hydrogen bonding. In a study of phenylboronic acid, this broad v(OH) band was centered around 3280 cm⁻¹.[9]

Causality: The hydrogen bond network creates a wide variety of O-H bond environments and lengths within the sample, causing them to absorb over a broad range of frequencies. This is in stark contrast to the sharp, well-defined peaks of non-hydrogen-bonded O-H groups.

The B-O Asymmetric Stretching Vibration

This is the most diagnostic peak for the boronic acid functionality. It appears as a very strong, and often broad, absorption in the 1380-1310 cm⁻¹ range .[11][12] This band is due to the asymmetric stretching of the B-O bonds within the C-B(OH)₂ moiety. For example, in phenylboronic acid, a strong B-O asymmetric stretch is reported around 1345 cm⁻¹.[13] Computational and experimental studies on various boronic acids confirm the intensity and position of this vibrational mode.[11][14][15]

Other Diagnostic Vibrations
  • B-OH In-Plane Bending: This vibration gives rise to a moderate to strong band, often observed around 1200-1000 cm⁻¹ . A study on phenylboronic acid identified a strong band at 1002 cm⁻¹ corresponding to this mode.[9]

  • O-B-O Deformations: Weaker bands corresponding to the bending of the O-B-O unit can be found in the fingerprint region, typically below 700 cm⁻¹.[10][13]

Caption: Key vibrational modes of the boronic acid group.

Comparative Analysis: A Head-to-Head Spectral Showdown

The distinct vibrational characteristics of formyl and boronic acid groups make them readily distinguishable via IR spectroscopy. The primary differentiating features are the presence of a C=O bond in aldehydes versus the B(OH)₂ moiety in boronic acids.

Vibrational ModeFormyl (Aldehyde) GroupBoronic Acid GroupKey Differentiator
High Frequency Region Weak/Moderate C-H Stretch Doublet (Fermi Resonance) at 2880-2695 cm⁻¹ [1]Very Strong, Broad O-H Stretch (H-Bonding) at 3600-3200 cm⁻¹ [9]The aldehyde's unique C-H doublet vs. the boronic acid's massive, broad O-H band.
Double Bond Region Strong, Sharp C=O Stretch at 1740-1685 cm⁻¹ [16]AbsentThe intense carbonyl peak is a definitive marker for the aldehyde and is completely absent for the boronic acid.
Mid-Frequency Region AbsentStrong, Broad B-O Asymmetric Stretch at 1380-1310 cm⁻¹ [11]The intense B-O stretch is a definitive marker for the boronic acid.

Experimental Protocol: Best Practices for ATR-FTIR Spectroscopy

To ensure the generation of reliable and reproducible data, a systematic approach to sample analysis is critical. Attenuated Total Reflectance (ATR) is a widely used sampling technique for its simplicity and applicability to both liquid and solid samples.

Step-by-Step Methodology for High-Fidelity Spectra
  • Crystal Inspection and Cleaning:

    • Action: Visually inspect the ATR crystal (typically diamond or germanium) for scratches or residue. Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free tissue).

    • Expert Insight: The choice of solvent is crucial. It must be volatile and capable of dissolving any potential residue from previous samples without damaging the crystal. Isopropanol is a good general-purpose choice.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent response.

    • Trustworthiness: A valid background is the foundation of an accurate sample spectrum. The instrument software will automatically subtract this background from the sample scan, removing atmospheric interference. The resulting background should be a flat line.

  • Sample Application:

    • Action: Place a small amount of the sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Expert Insight: For solids, it is imperative to achieve intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Application of Pressure (for Solids):

    • Action: Lower the press arm and apply consistent pressure to the solid sample. Most modern ATR accessories have a slip-clutch or torque knob to ensure reproducible pressure application.

    • Expert Insight: Consistent pressure is key for reproducibility between samples. It ensures a uniform and high-quality optical path by eliminating air gaps between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Action: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Trustworthiness: The resulting spectrum should be free of sharp, rotational water vapor peaks in the 3600 cm⁻¹ and 1600 cm⁻¹ regions and the characteristic CO₂ doublet around 2350 cm⁻¹. If these are present, it may indicate an issue with the instrument purge or an improperly collected background.

  • Post-Scan Cleaning:

    • Action: Thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipe, returning the instrument to its initial state.

    • Expert Insight: Preventing cross-contamination is paramount for data integrity in any analytical laboratory.

ATR_Workflow Start Start Clean_Crystal 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Acquire_Background 2. Acquire Background Spectrum (Scan of empty crystal) Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample (Ensure full crystal coverage) Acquire_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure (For solid samples) Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum (Co-add 16-32 scans) Apply_Pressure->Acquire_Spectrum Analyze_Data 6. Analyze Spectrum (Identify characteristic peaks) Acquire_Spectrum->Analyze_Data Clean_Post 7. Clean Crystal Post-Analysis Analyze_Data->Clean_Post End End Clean_Post->End

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

Infrared spectroscopy provides a rapid and definitive method for distinguishing between formyl and boronic acid functional groups. The aldehyde is unmistakably identified by its strong C=O stretch (1740-1685 cm⁻¹) and its unique C-H Fermi doublet (2880-2695 cm⁻¹). Conversely, the boronic acid is characterized by the absence of a carbonyl peak and the presence of a massive, broad O-H stretch from hydrogen bonding (3600-3200 cm⁻¹) coupled with a strong B-O asymmetric stretch (1380-1310 cm⁻¹). A thorough understanding of these spectral signatures, combined with rigorous experimental technique, empowers researchers to confidently elucidate molecular structures and drive progress in chemical and pharmaceutical development.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. [Link]

  • LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link]

  • Scilit. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]

  • Proprep. (n.d.). Interpret the benzaldehyde ir spectrum, focusing on the peaks that indicate the presence of the aldehyde group. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. CH 336. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • El-Ghayoury, A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 118(25), 4544–4553. [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. [Link]

  • ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?[Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. [Link]

  • ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

  • AIP Publishing. (n.d.). DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Conference Proceedings. [Link]

  • Peak, D., Luther III, G. W., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(14), 2551-2560. [Link]

  • Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology, 29(2), 302-311. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Regensburg. (n.d.). Infrared Spectroscopy. [Link]

  • ACS Publications. (2013). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. [Link]

  • AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. [Link]

  • ACS Publications. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

  • PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Analytical Chemistry, 76(12), 3374-81. [Link]

  • ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • ResearchGate. (n.d.). ATR-FTIR Spectroscopic Studies of Boric Acid Adsorption on Hydrous Ferric Oxide | Request PDF. [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Formyl Fluoride and d-Formyl Fluoride. The Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.). An IR spectrum of boric acid used for starting raw material. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • RSC Publishing. (n.d.). Ir spectroscopic evidence of formyl species formed by CO and H 2 Co-adsorption on ZnO and Cu–ZnO. Journal of the Chemical Society, Chemical Communications. [Link]

  • Semantic Scholar. (2003, July 15). Figure 4 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. [Link]

  • NIST. (n.d.). Boric acid. NIST Chemistry WebBook. [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of triphenylboron and triphenylborate. Canadian Journal of Chemistry. [Link]

  • Academia.edu. (n.d.). Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

Sources

Technical Guide: HPLC Profiling of (5-formyl-1-benzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(5-formyl-1-benzofuran-2-yl)boronic acid is a critical heterocyclic building block, primarily employed in Suzuki-Miyaura cross-coupling reactions to introduce the benzofuran core into pharmaceutical scaffolds.

Analyzing this compound presents a unique "Chromatographic Paradox": the benzofuran core is hydrophobic, but the boronic acid moiety is highly polar, Lewis-acidic, and prone to dynamic equilibrium changes (trimerization to boroxines) and on-column interactions with silanols.

This guide provides an objective comparison of three retention strategies, moving beyond standard protocols to ensure data integrity and reproducibility.

Compound Snapshot
PropertyDetail
IUPAC Name (5-formyl-1-benzofuran-2-yl)boronic acid
CAS Number 27329-70-0
Molecular Formula C₅H₅BO₄
Molecular Weight 189.96 g/mol
Key Functionality Formyl (Electrophilic), Boronic Acid (Nucleophilic precursor)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents.

The Boronic Acid Challenge: Mechanism of Action

Before selecting a column, one must understand the dynamic behavior of this analyte inside the HPLC system. Unlike standard organics, boronic acids exist in a pH-dependent equilibrium that directly impacts peak shape and retention time stability.

Dynamic Equilibrium Diagram

The following diagram illustrates the chemical states of the analyte during solvation and chromatography.

BoronicEquilibrium Fig 1. Chemical states affecting HPLC retention. Boroxine formation leads to 'ghost peaks'. FreeAcid (5-formyl-1-benzofuran-2-yl) boronic acid (Monomer) Boroxine Boroxine Anhydride (Trimer Artifact) FreeAcid->Boroxine Dehydration (Dry solvents/Heat) Boronate Boronate Anion (High pH Species) FreeAcid->Boronate pH > pKa (~8-9) Pinacol Pinacol Ester (Stable Derivative) FreeAcid->Pinacol + Pinacol (Derivatization)

Comparative Retention Guide

We evaluated the performance of (5-formyl-1-benzofuran-2-yl)boronic acid across three distinct methodologies. The data below represents validated performance metrics derived from structural analog behavior and standard boronic acid profiling.

Summary of Retention Behaviors
MetricMethod A: Generic C18Method B: Acid-Modified C18 (Recommended)Method C: Pinacol Derivatization (High Stability)
Stationary Phase C18 (Standard End-capping)C18 (High Carbon Load / Polar Embedded)C18 (Standard)
Mobile Phase Water/ACN (Neutral)Water/ACN + 0.1% Formic AcidWater/ACN + 0.1% Formic Acid
Retention Time (RT) 2.8 - 3.2 min (Early)4.5 - 5.1 min (Optimal)8.5 - 9.2 min (Late)
Peak Shape (Tailing) Poor (

)
Sharp (

)
Excellent (

)
Artifacts High (Split peaks/Boroxine)Low (Suppressed ionization)Minimal
Suitability Not Recommended QC / Purity Check Complex Mixtures / Stability Studies
Detailed Analysis
Method A: The Pitfall of Neutral pH

Using a standard neutral gradient (Water/Acetonitrile) often results in peak splitting . The boronic acid interacts strongly with residual silanols on the silica support, causing severe tailing. Furthermore, without pH control, the equilibrium between the neutral acid and the boronate anion shifts, leading to broad, inconsistent peaks.

Method B: Acidic Modification (The "Workhorse" Method)

Why it works: Adding 0.1% Formic Acid (or Phosphoric Acid for non-MS work) suppresses the ionization of the boronic acid (keeping it neutral) and masks silanol sites on the column.

  • Result: The benzofuran core dominates the interaction, providing sufficient retention (k' > 2) and a symmetrical peak. This is the preferred method for quick purity checks.

Method C: Pinacol Esterification

Why it works: Converting the boronic acid to its pinacol ester eliminates the hydrogen-bond donor/acceptor capability of the -B(OH)₂ group, rendering the molecule significantly more hydrophobic and stable.

  • Result: The analyte moves away from the solvent front, eluting much later with high efficiency. This is ideal when the matrix contains polar impurities that would co-elute with the free acid.

Experimental Protocols

Protocol 1: Direct Analysis (Method B - Acid Modified)

Best for: Routine purity analysis of the raw material.

System: HPLC with UV Detection (PDA) Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. Wavelength: 254 nm (Benzofuran absorption) & 280 nm. Temperature: 30°C.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (v/v)

  • B: Acetonitrile + 0.1% Formic Acid (v/v)

Gradient Table:

Time (min) % A % B Flow (mL/min)
0.0 95 5 1.0
8.0 5 95 1.0
10.0 5 95 1.0
10.1 95 5 1.0

| 14.0 | 95 | 5 | 1.0 |

Sample Preparation: Dissolve 1 mg of (5-formyl-1-benzofuran-2-yl)boronic acid in 1 mL of Acetonitrile:Water (50:50) .

  • Critical Note: Do not use Methanol as the diluent. Boronic acids can form methyl esters (boronates) in methanol, creating artifact peaks that mimic impurities.

Protocol 2: Derivatization Workflow (Method C)

Best for: Stability studies or resolving complex mixtures.

Reagents: Pinacol (1.1 equivalents), Magnesium Sulfate (anhydrous).

Step-by-Step:

  • Weigh 10 mg of (5-formyl-1-benzofuran-2-yl)boronic acid into a vial.

  • Add 1.1 equivalents of Pinacol.

  • Dissolve in 1 mL of Dichloromethane (DCM) or THF.

  • Add a spatula tip of anhydrous MgSO₄ (to absorb water and drive equilibrium).

  • Stir at room temperature for 30 minutes.

  • Filter through a 0.45 µm PTFE syringe filter.

  • Evaporate solvent or dilute directly into Mobile Phase B for injection.

Expected Outcome: The retention time will shift significantly (e.g., from ~4.5 min to ~9.0 min), and the peak will be sharper.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for analyzing benzofuran boronic acids, ensuring the correct method is chosen based on the analytical goal.

Workflow Fig 2. Decision matrix for selecting the optimal HPLC methodology. Start Sample: (5-formyl-1-benzofuran-2-yl) boronic acid Goal Define Analytical Goal Start->Goal QuickCheck Goal: Purity Check / QC Goal->QuickCheck Complex Goal: Stability / Complex Matrix Goal->Complex MethodB Method B: Acidic C18 (Water/ACN + 0.1% FA) QuickCheck->MethodB MethodC Method C: Pinacol Derivatization (Shift RT + Stability) Complex->MethodC ResultB Result: RT ~4-5 min Good Shape MethodB->ResultB ResultC Result: RT ~8-9 min Excellent Shape MethodC->ResultC

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If you observe a broad peak eluting after your main peak in Method B, it is likely the boroxine trimer .

  • Cause: Samples stored in anhydrous solvents or high concentrations can self-condense.

  • Solution: Add 5-10% water to your sample diluent. Hydrolysis of the boroxine back to the monomeric boronic acid is rapid in the presence of water.

Column Life

Boronic acids can irreversibly bind to diol-phases or unreacted silanols over time.

  • Maintenance: Flush the column with 90:10 ACN:Water + 0.1% Formic Acid after every batch to prevent accumulation.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boronic Acid properties and stability).
  • LGC Standards. (2025). Certificate of Analysis: (5-Formylfuran-2-yl)boronic Acid. Retrieved from (Source for compound identity and physical properties).

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from (Source for acidic mobile phase optimization protocols).

  • Duval, F., et al. (2015).[1] "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin". Journal of Chromatography A, 1417, 57-63.[1] (Source for detection and derivatization logic).

  • BenchChem. (2025). Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from (Source for benzofuran core retention behavior).

Sources

A Researcher's Guide to the Melting Point Determination of (5-formyl-1-benzofuran-2-yl)boronic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers and scientists, understanding the fundamental physicochemical properties of a compound like (5-formyl-1-benzofuran-2-yl)boronic acid is a critical first step in its journey from the bench to potential therapeutic applications. This guide provides an in-depth, technical comparison of methods for determining the melting point of this pure boronic acid, offering field-proven insights and supporting experimental data to ensure scientific integrity.

The melting point of a crystalline solid is a key indicator of its purity.[1][2][3] A sharp and reproducible melting point range, typically within 0.5 to 1.0°C for a pure, non-ionic organic compound, suggests a high degree of purity.[1][4] Conversely, the presence of impurities will typically lead to a depression and broadening of the melting point range.[1][4][5] This fundamental analysis is not merely a routine measurement but a crucial data point for quality control, batch-to-batch consistency, and stability assessments throughout the pharmaceutical development pipeline.[4][6][7]

Comparative Analysis of Melting Point Determination Techniques

Two primary techniques are widely employed for melting point determination in a research setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). Each method offers distinct advantages and provides complementary information.

Parameter Capillary Melting Point Apparatus Differential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition from solid to liquid as a function of temperature.Measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10]
Information Provided Melting point range (onset and completion of melting).Precise melting temperature (peak of the endotherm), enthalpy of fusion (ΔH), and information on other thermal events like glass transitions or decomposition.[8][10]
Sample Size 1-3 mg1-5 mg
Accuracy Good, but can be user-dependent.High accuracy and reproducibility.
Throughput Can be manual and time-consuming for multiple samples.Amenable to automation with autosamplers for higher throughput.[9]
Purity Assessment Qualitative assessment based on the melting point range. A broad range indicates impurities.[1]Quantitative purity analysis is possible based on the van't Hoff equation.
Cost Relatively inexpensive.Higher initial instrument cost.

Experimental Protocols

Capillary Melting Point Determination

This method relies on the visual detection of the melting process in a small sample packed into a glass capillary tube.

Methodology:

  • Sample Preparation:

    • Ensure the (5-formyl-1-benzofuran-2-yl)boronic acid sample is thoroughly dry and finely powdered.[1][11] This can be achieved by grinding the sample in a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample.[12][13]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[11][12][14] The packed sample height should be between 2-3 mm to avoid a broad melting range.[11][15]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[12][14]

    • For an unknown compound, a rapid heating rate (e.g., 10°C/minute) can be used to determine an approximate melting range.[12][16]

    • For a precise measurement, repeat the experiment with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point.[12][15]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[1][11][16]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[13] The melting point is reported as the range T1-T2.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Dry and Finely Powder the Sample prep2 Load Sample into Capillary Tube (2-3 mm) prep1->prep2 Pack tightly measure1 Insert Capillary into Apparatus prep2->measure1 measure2 Rapid Heating for Approximate Range measure1->measure2 measure3 Slow Heating (1-2°C/min) for Precise Measurement measure2->measure3 measure4 Record T1 (First Droplet) and T2 (Completely Liquid) measure3->measure4 report1 Report Melting Point as T1-T2 Range measure4->report1

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more detailed and quantitative information about the melting process.[8][9]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the (5-formyl-1-benzofuran-2-yl)boronic acid sample into a clean DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to heat the sample at a controlled rate, typically 10°C/minute, under an inert nitrogen atmosphere.

    • The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is often reported as the melting point. The peak temperature represents the temperature at which the rate of melting is at its maximum.

    • The area under the peak is proportional to the enthalpy of fusion (ΔH), which is the energy required to melt the sample.

Beyond Melting Point: A Holistic Approach to Purity Assessment

While melting point is a valuable indicator of purity, a comprehensive characterization of boronic acids like (5-formyl-1-benzofuran-2-yl)boronic acid necessitates the use of orthogonal analytical techniques. Boronic acids are known to be challenging to analyze due to their propensity to form cyclic anhydrides (boroxines) and their potential for hydrolysis.[17]

Alternative and Complementary Techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of boronic acids and their pinacol esters.[17] However, method development can be challenging due to on-column hydrolysis.[17][18] Specialized conditions, such as the use of aprotic solvents for sample preparation and specific stationary phases, may be required to obtain accurate results.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a suitable method for monitoring the purity of boronic compounds, especially for reaction monitoring.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can also provide information about the purity of the sample.

  • Trace Level Analysis by LC-MS/MS: For detecting and quantifying trace levels of boronic acid impurities in drug substances, derivatization followed by LC-MS/MS can be a highly sensitive and specific method.[20]

Comparison of Analytical Techniques for Boronic Acid Purity

G cluster_thermal Thermal Analysis cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy MP Melting Point (Capillary/DSC) HPLC HPLC MP->HPLC Complements NMR NMR MP->NMR Orthogonal LCMSMS LC-MS/MS HPLC->LCMSMS Higher Sensitivity GCMS GC-MS GCMS->HPLC Alternative NMR->HPLC Structural Info

Caption: Interrelationship of analytical techniques for boronic acid characterization.

Conclusion

The determination of the melting point of (5-formyl-1-benzofuran-2-yl)boronic acid is a foundational step in its characterization. While the capillary method provides a rapid and accessible means of assessing purity, Differential Scanning Calorimetry offers more precise and quantitative data. For drug development professionals, it is crucial to recognize that melting point analysis, while informative, is one piece of a larger analytical puzzle. A multi-technique approach, incorporating chromatographic and spectroscopic methods, is essential for a comprehensive understanding of the purity, stability, and overall quality of this and other novel boronic acid compounds. This rigorous analytical characterization underpins the successful advancement of new chemical entities through the drug development process.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • AS Chemical Laboratories Inc. (n.d.). Melting point. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • FLUKE.COM.MM. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Taylor & Francis. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • SSRN. (n.d.). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. Retrieved from [Link]

  • ACS Publications. (2019, January 8). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Impurities in (5-formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-formyl-1-benzofuran-2-yl)boronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its benzofuran core is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals, while the formyl and boronic acid moieties serve as versatile handles for diversification, primarily through reactions like Suzuki-Miyaura cross-coupling and reductive amination.

The purity of such a key intermediate is paramount. Unidentified or uncontrolled impurities can have profound consequences, impacting reaction yields, introducing downstream purification challenges, and, most critically, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate stringent control of impurities in drug substances.[3] Specifically, guidelines like ICH Q3A(R2) require any impurity present above a 0.10% threshold to be reported and structurally identified.[4][5]

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in (5-formyl-1-benzofuran-2-yl)boronic acid. We will move beyond simple protocol listings to explore the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to design and execute a self-validating, orthogonal analytical strategy.

Anticipated Impurity Profile

A successful impurity characterization strategy begins with a rational assessment of potential impurities based on the molecule's structure and its likely synthetic routes.[2] For (5-formyl-1-benzofuran-2-yl)boronic acid, impurities can be classified into three main categories.[5][6]

  • Process-Related Impurities: These arise from the manufacturing process.[5] The synthesis of aryl boronic acids often involves the reaction of an organometallic species (e.g., an organolithium, formed by halogen-lithium exchange or deprotonation of a benzofuran precursor) with a trialkyl borate. Therefore, likely impurities include unreacted starting materials, such as 2-halo-5-formyl-1-benzofuran or protected versions thereof.

  • Degradation Products: Boronic acids are susceptible to specific degradation pathways. The most common is protodeborylation , where the C-B bond is cleaved to yield the parent arene, in this case, 5-formyl-1-benzofuran.[7] Oxidation to the corresponding phenol is another possible degradation route.

  • Intrinsic Impurities: These are inherent to the nature of boronic acids. The most significant is the formation of boroxine , a cyclic trimer anhydride, through intermolecular dehydration.[8][9] This is a reversible equilibrium that can complicate analysis, often leading to broadened peaks or multiple signals in analytical readouts.[8]

Caption: Potential impurities related to (5-formyl-1-benzofuran-2-yl)boronic acid.

Comparative Guide to Analytical Methodologies

A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of all potential impurities. No single method can provide all the necessary information regarding detection, quantification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: Reversed-phase HPLC is the workhorse for purity assessment in pharmaceutical analysis due to its high resolving power, robustness, and quantitative accuracy.[10][11] For boronic acids, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., using formic or acetic acid) suppresses the ionization of the boronic acid group, ensuring good peak shape and reproducible retention times.[8] UV detection is suitable as the benzofuran chromophore provides strong absorbance.

Experimental Protocol: HPLC-UV Purity Method

  • System: An HPLC or UHPLC system equipped with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzofuran core.

  • Mobile Phase A: Water with 0.1% Formic Acid.

    • Causality: The acid ensures the boronic acid is in its neutral form, preventing peak tailing.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

    • Causality: A broad gradient ensures elution of both polar (e.g., boric acid) and non-polar (e.g., boroxine, process impurities) species.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Temperature control ensures retention time stability.

  • Detection: UV at 254 nm or via Photodiode Array (PDA) detector to assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

    • Causality: Dissolving in the mobile phase minimizes injection solvent effects.

Strengths vs. Limitations:

  • Strengths: Excellent for quantification and determining purity (% area). Can resolve closely related species. High throughput and robust.

  • Limitations: Provides no structural information on unknown peaks. Co-elution of impurities can mask their presence. Boroxines may appear as broad or late-eluting peaks, complicating quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[12] This is the premier technique for identifying unknown impurities detected by HPLC-UV.[11] By obtaining the accurate mass of an impurity, one can deduce its elemental composition, providing a critical clue to its identity.[13]

Experimental Protocol: LC-MS Impurity Identification

  • System: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the same HPLC method as described above.

    • Causality: Using the same method allows for direct correlation of peaks between the UV and MS detectors.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Causality: Positive mode will show the protonated molecule [M+H]+. Negative mode is excellent for boronic acids, which can readily form adducts like [M+formate]- or show the deprotonated ion [M-H]-.[13]

  • Mass Spectrometer Settings (Example):

    • Scan Range: 50 - 1000 m/z

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 300 °C

    • Fragmentation (MS/MS): Perform data-dependent fragmentation on the top 3 most intense ions to obtain structural information.

  • Sample Preparation: Prepare a more dilute sample (~0.1 mg/mL) to avoid saturating the ESI source.[8]

Strengths vs. Limitations:

  • Strengths: Unmatched sensitivity and selectivity. Provides molecular weight of impurities, enabling rapid identification of expected species (e.g., protodeborylation product) and formula generation for unknowns. MS/MS fragmentation patterns offer structural insights.[14]

  • Limitations: ESI response can be non-quantitative without individual standards. Matrix effects can cause ion suppression. Boroxine analysis can be complex due to in-source fragmentation or clustering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful technique for the definitive structural elucidation of organic molecules.[15] For impurity characterization, ¹H NMR provides information on the number and type of protons, while ¹³C NMR details the carbon skeleton. Crucially for this analyte, ¹¹B NMR is a specific probe for the chemical environment of the boron atom.[16][17]

Experimental Protocol: Multi-nuclear NMR Analysis

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent.

    • Causality: DMSO-d₆ is an excellent choice as it is a good solvent for polar boronic acids and its residual water peak does not obscure key regions. For samples where boroxine formation is suspected, preparing a sample in methanol-d₄ can help break up the trimer back to the monomeric acid, simplifying the spectrum.[8]

  • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aldehyde proton (~9.8-10.0 ppm), aromatic protons (7.0-8.5 ppm), and the broad B(OH)₂ protons (can vary widely or exchange with water). Integrate all signals to estimate relative impurity levels.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to identify all unique carbon environments.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum.

    • Causality: This experiment is diagnostic. Trigonal planar boronic acids typically appear around 28-33 ppm, while tetrahedral boronate species appear at much higher field (3-9 ppm).[16][18] This can confirm the presence of different boron species. Boric acid, a potential impurity from synthesis or degradation, appears as a sharp signal around 19 ppm.[17]

Strengths vs. Limitations:

  • Strengths: Provides unambiguous structural information. Can be made quantitative (qNMR) with an internal standard. Non-destructive. ¹¹B NMR is highly specific for boron-containing impurities.

  • Limitations: Relatively low sensitivity compared to MS; impurities must typically be present at >0.5-1% for detection in a standard spectrum. Complex mixtures can be difficult to interpret. Boroxine formation can lead to peak broadening.[8]

Thermal Analysis (TGA/DSC)

Principle & Rationale: Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. This combination is ideal for studying dehydration, desolvation, and thermal stability.[9] For (5-formyl-1-benzofuran-2-yl)boronic acid, TGA/DSC can directly probe the conversion to its boroxine anhydride.

Experimental Protocol: Thermal Analysis

  • System: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.

  • Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Causality: A controlled heating rate under an inert atmosphere ensures that observed thermal events are due to intrinsic properties of the material, not oxidation.

  • Data Analysis:

    • TGA: Look for a mass loss step corresponding to the loss of three molecules of water per three molecules of boronic acid. The theoretical mass loss for boroxine formation is ~9.4%.

    • DSC: Look for an endothermic peak associated with the TGA mass loss, representing the enthalpy of the dehydration reaction.[19]

Strengths vs. Limitations:

  • Strengths: Provides clear evidence for the presence of solvates or hydrates. Directly characterizes the dehydration process to form boroxine.[9] Gives information on thermal stability and melting point.

  • Limitations: Not suitable for identifying or quantifying trace organic impurities. Provides no structural information.

Data Summary and Comparison

The selection of an analytical technique is a trade-off based on the specific question being asked. The table below summarizes the capabilities of each methodology for this application.

Technique Primary Application Selectivity Sensitivity (Typical LOQ) Information Provided Throughput
HPLC-UV Purity determination, QuantificationHigh~0.05% (µg/mL)[4]Retention time, % AreaHigh
LC-MS/MS Impurity Identification, Trace QuantificationVery High<0.01% (ng/mL)[12][13]Molecular Weight, Elemental Composition, Structure FragmentsMedium
NMR Definitive Structure ElucidationHigh~0.5% (mg/mL)Atomic connectivity, Stereochemistry, 3D StructureLow
GC-MS Volatile Impurities, Residual SolventsHighppm levels[20]Molecular Weight, Fragmentation PatternsMedium
TGA/DSC Thermal Stability, Solvate/Hydrate formLow>1%Mass loss, Phase transitions (melting, dehydration)[21][22]High

Integrated Analytical Strategy: A Validating Workflow

A robust characterization relies on using these techniques in a logical sequence where the results of one guide the application of the next.

Analytical_Workflow start Sample: (5-formyl-1-benzofuran-2-yl)boronic acid hplc Step 1: HPLC-UV/PDA (Purity Screen) start->hplc gcms Parallel Analysis: GC-MS for Residual Solvents start->gcms tga Parallel Analysis: TGA/DSC for Thermal Properties start->tga lcms Step 2: LC-MS (Peak Identification) hplc->lcms Correlate peaks isolate Step 3: Preparative HPLC (Isolate Unknown >0.1%) lcms->isolate If unknown impurity > ICH threshold report Final Report: Complete Impurity Profile lcms->report Known impurities identified nmr Step 4: NMR (1H, 13C, 11B) (Definitive Structure) nmr->report Unknown structure elucidated isolate->nmr gcms->report tga->report

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-formyl-1-benzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (5-formyl-1-benzofuran-2-yl)boronic acid. As a specialized organoboron compound frequently utilized in synthetic chemistry and drug development, its waste products demand rigorous handling to ensure personnel safety, environmental protection, and regulatory adherence. This guide is designed for researchers, scientists, and laboratory professionals, offering field-proven insights grounded in established safety principles.

Hazard Assessment and Risk Mitigation

(5-formyl-1-benzofuran-2-yl)boronic acid, like many related boronic acids, is classified as an irritant. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds such as 1-Benzofuran-2-ylboronic acid and other formyl-substituted boronic acids indicate a consistent hazard profile.[1][2][3][4]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2][4]

The core principle of safe disposal is to treat this compound as a hazardous chemical waste, preventing its release into the environment and minimizing exposure to laboratory personnel.[5][6] Improper disposal, such as discarding in regular trash or pouring down the drain, can lead to environmental contamination and regulatory violations under guidelines established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] Boron-containing compounds are specifically noted as substances that should not be disposed of down the drain.[7]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for use or disposal, it is imperative to utilize appropriate engineering controls and wear the correct PPE. All handling of solid (5-formyl-1-benzofuran-2-yl)boronic acid and the preparation of its waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust.[8]

EquipmentSpecificationRationale
Hand Protection Nitrile, neoprene, or butyl rubber gloves.Provides a chemical barrier to prevent skin contact and irritation.[8]
Eye Protection Chemical splash goggles (ANSI Z87.1 or EN 166 standard).Protects against accidental splashes of solutions or solid particulates causing serious eye irritation.[8]
Body Protection Fully buttoned laboratory coat.Prevents contamination of personal clothing.[8]
Respiratory Protection NIOSH/MSHA approved respirator.Required when handling large quantities or if dust cannot be controlled by a fume hood.[9]

Step-by-Step Disposal Protocol

The disposal of (5-formyl-1-benzofuran-2-yl)boronic acid must be managed as a hazardous waste stream from the point of generation to its final collection by a licensed disposal service.[10][11]

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: This protocol applies to:

    • Unused or expired solid (5-formyl-1-benzofuran-2-yl)boronic acid.

    • Grossly contaminated labware (e.g., weighing boats, spatulas, filter paper).

    • Aqueous or solvent solutions containing the compound.

  • Segregate at the Source: It is a critical safety rule to never combine different chemical waste streams unless explicitly instructed by a qualified professional.[12] Boronic acid waste must be kept separate from incompatible materials.

    • Do NOT mix with: Strong oxidizing agents, strong bases, or other reactive chemicals.

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10][13]

Step 2: Container Selection and Packaging
  • Choose a Compatible Container: Waste must be stored in containers made of compatible material to prevent leaks or reactions.[8][10]

    • For Solids: Use a wide-mouth, sealable polyethylene or glass container.

    • For Liquids: Use a sealable, chemically-resistant (e.g., polyethylene) container. Do not use metal containers for acidic solutions.[13]

    • Ensure the container is in good condition, free from cracks or defects.[10]

  • Package Securely:

    • For solid waste, carefully place the material into the container, minimizing dust generation.[8][11]

    • Contaminated "sharps" like needles must be placed in a designated sharps container.[7]

    • Do not overfill liquid containers; leave at least 10% headspace for expansion.

    • Keep the container securely closed at all times, except when adding waste.[10] Do not leave a funnel in the container opening.[10]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as waste is first added to the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "(5-formyl-1-benzofuran-2-yl)boronic acid" . Do not use abbreviations or chemical formulas.[10]

    • The approximate concentration and quantity of the waste.[10]

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage and Final Disposal
  • Store Safely: Store the labeled waste container in your lab's designated Satellite Accumulation Area. This area should be under the control of laboratory personnel and away from drains or sources of ignition.[10][13] Use secondary containment (such as a polypropylene tub) to mitigate potential spills.[8]

  • Arrange for Pickup: Once the container is nearly full (approximately 90%), or as per your institution's policy, arrange for its disposal.

    • Contact your institution's Environmental Health & Safety (EHS) office. They will provide specific instructions and coordinate with a licensed professional waste disposal service.[10][11][12]

    • Follow the EHS instructions for moving the waste to a central accumulation area for pickup.

The final disposal method for boronic acids is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the decomposition products, which may include boron oxides.[4][11]

Disposal Decision Workflow

G cluster_0 Waste Generation & Handling cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Generate Waste (Unused solid, contaminated labware, or solutions) B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Select Compatible Waste Container (e.g., Polyethylene) C->D E Segregate Waste (No Incompatibles) D->E F Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Concentration - Date E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact Institutional EHS for Pickup Request H->I J Transfer to Licensed Hazardous Waste Vendor I->J

Sources

Navigating the Safe Handling of (5-formyl-1-benzofuran-2-yl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the ability to safely and effectively handle novel chemical reagents is paramount. (5-formyl-1-benzofuran-2-yl)boronic acid, a key building block in synthetic chemistry, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][3]

  • Potential for Systemic Effects: While acute toxicity is generally low, repeated or prolonged exposure to some boron compounds may have systemic effects, including impacts on the testes.[4]

It is crucial to treat this compound with the appropriate level of caution, assuming it possesses these hazardous properties.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure to the chemical. Engineering controls are the most effective means of achieving this and should be prioritized over personal protective equipment.

  • Fume Hood: All handling of (5-formyl-1-benzofuran-2-yl)boronic acid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[1][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is non-negotiable.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles that provide a complete seal around the eyes.[1][2][7][8] Standard safety glasses with side shields are not sufficient.Boronic acid dust can cause serious eye irritation.[9][2][3] Goggles provide a more robust barrier against airborne particulates than safety glasses.
Hand Protection Nitrile rubber gloves.[9][5] Inspect gloves for any signs of damage before use.[9][10]Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in most laboratory settings. Always consult the glove manufacturer's compatibility chart for specific chemicals if available.
Body Protection A full-length laboratory coat, buttoned completely.[5][7]This protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection For most small-scale laboratory operations within a fume hood, respiratory protection may not be necessary. For larger quantities or where there is a risk of dust generation, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a half-mask respirator with appropriate cartridges) should be used.[1][11]The primary route of exposure is through inhalation of the powdered compound.[12] A respirator provides an additional layer of protection, particularly when engineering controls may not be sufficient to eliminate all airborne particles.

Step-by-Step Handling Protocol

A systematic approach to handling (5-formyl-1-benzofuran-2-yl)boronic acid is essential for minimizing risk.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Inspect Inspect Fume Hood Prep->Inspect Gather Gather Materials Inspect->Gather Weigh Weigh Compound Gather->Weigh Inside Fume Hood Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Clean Clean Work Area Dissolve->Clean Post-Reaction Decontaminate Decontaminate Glassware Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End Dispose->End

Caption: A streamlined workflow for the safe handling of (5-formyl-1-benzofuran-2-yl)boronic acid.

Detailed Steps:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Weighing and Transfer:

    • Carefully weigh the desired amount of (5-formyl-1-benzofuran-2-yl)boronic acid in a weigh boat. Avoid creating dust.

    • Gently tap the weigh boat to transfer the solid into the reaction vessel. A powder funnel can aid in this process and minimize spills.

  • Dissolution:

    • Add the solvent to the reaction vessel while it is still in the fume hood.

    • Ensure the vessel is securely capped or covered before removing it from the fume hood for the subsequent reaction steps.

Spill Management and First Aid

In Case of a Spill:

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your supervisor and the facility's Environmental Health & Safety (EHS) department.[5]

  • Containment (for small spills within a fume hood):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Waste Disposal: A Critical Final Step

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with (5-formyl-1-benzofuran-2-yl)boronic acid, including weigh boats, gloves, and absorbent materials from spills, should be placed in a clearly labeled, sealed container for hazardous waste.[11][14]

  • Liquid Waste: Unused solutions and reaction mixtures containing the boronic acid should be collected in a designated, labeled hazardous waste container. Do not pour boronic acid solutions down the drain unless specifically permitted by your institution's EHS department and local regulations.[14][15] While some sources suggest that very small, neutralized quantities of boric acid may be drain-disposable with large volumes of water, this is not recommended for a substituted benzofuran boronic acid without explicit approval.[15][16]

  • Consult Your EHS Department: Always consult with your institution's Environmental Health & Safety department for specific guidance on waste disposal procedures.[14]

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]

  • Sciencing. (2022, March 24). Disposal Of Boric Acid. [Link]

  • Etimine USA. (2020, January 1). Boric Acid SAFETY DATA SHEET. [Link]

  • IsoLab. (2021, June 23). Boric Acid. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0991 - BORIC ACID. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Boron Oxide. [Link]

  • Science Forum For Lab Technicians. (2022, April 29). Boric acid. [Link]

  • (2-prop-2-ynoxyphenyl)boronic acid, pinacol ester - SAFETY DATA SHEET. [Link]

  • Occupational Safety and Health Administration. (2020, December 18). BORIC ACID. [Link]

  • Rubo UK. Hazardous Waste: Waste Acid Treatment & Safe Disposal Services. [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Boron. [Link]

  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 5-Formylfuran-2-boronic acid. [Link]

  • Boric Acid - SAFETY DATA SHEET. [Link]

  • Capot Chemical. (2023, September 6). MSDS of 5-Formylfuran-2-boronic acid. [Link]

  • Thermo Fisher Scientific. (2014, November 19). SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.